3-Cyano-3-phenylpropanoic acid
Description
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Properties
IUPAC Name |
3-cyano-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPNSKPTQXVWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458279, DTXSID70901636 | |
| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_770 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-18-9 | |
| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Virtuoso: 3-Cyano-3-phenylpropanoic Acid as a Pivotal Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex chemical architectures. Among these, 3-cyano-3-phenylpropanoic acid, a seemingly unassuming molecule, emerges as a potent and versatile precursor, offering a unique combination of reactive functional groups that unlock pathways to a diverse array of valuable compounds, particularly in the realms of medicinal chemistry and materials science. This technical guide, departing from rigid templates, aims to provide a comprehensive and insightful exploration of the synthesis, properties, and strategic applications of this remarkable building block, grounded in established scientific principles and supported by authoritative references.
The Molecular Blueprint: Understanding the Strategic Value
At its core, 3-cyano-3-phenylpropanoic acid (C₁₀H₉NO₂) possesses a trifecta of reactive sites: a carboxylic acid, a nitrile group, and a phenyl ring, all strategically positioned around a flexible three-carbon backbone. This unique arrangement is the wellspring of its synthetic utility. The carboxylic acid provides a handle for amide bond formation, esterification, and other classical transformations. The nitrile group, a latent carboxylic acid or amine, is a versatile functional group that can participate in a myriad of reactions, including hydrolysis, reduction, and cycloadditions. The phenyl ring, beyond influencing the molecule's overall steric and electronic properties, can be functionalized to further modulate the characteristics of the final products.
The strategic importance of this building block is underscored by its application in the synthesis of Gamma-Aminobutyric Acid (GABA) analogs, a class of compounds with significant therapeutic relevance.
Crafting the Keystone: Synthesis and Physicochemical Profile
A robust and reliable synthetic route is the gateway to harnessing the full potential of any building block. While a variety of methods can be envisaged, a common and effective approach to 3-cyano-3-phenylpropanoic acid and its derivatives involves the manipulation of more readily available precursors.
General Synthetic Strategy
A plausible and often employed strategy for the synthesis of 3-cyano-3-phenylpropanoic acid analogues involves the hydrogenation of a corresponding unsaturated precursor. For instance, the synthesis of the related 3-(3-Cyanophenyl)propanoic acid is achieved through the hydrogenation of 3-cyano-cinnamic acid.[1] This suggests a generalizable pathway where a substituted cinnamic acid derivative can be converted to the desired saturated propanoic acid.
A detailed protocol for a related transformation, the synthesis of 3-(3-Cyanophenyl)propanoic acid, provides a blueprint for this approach:
Experimental Protocol: Synthesis of 3-(3-Cyanophenyl)propanoic Acid[1]
-
Reactants:
-
3-cyano-cinnamic acid (11.5 g)
-
Water (200 ml)
-
2M Sodium hydroxide solution (35 ml)
-
10% Palladium on charcoal
-
2M Hydrochloric acid
-
-
Procedure:
-
A solution of 3-cyano-cinnamic acid in water and 2M sodium hydroxide solution is prepared.
-
The solution is hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours.
-
The catalyst is removed by filtration.
-
The filtrate is acidified with 2M hydrochloric acid to precipitate the product.
-
The resulting white solid is collected.
-
-
Product: 3-(3-Cyanophenyl)propanoic acid, m.p. 103°C.
This protocol highlights a feasible and scalable method for producing the core structure, which can be adapted for the synthesis of 3-cyano-3-phenylpropanoic acid.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is essential for its effective application in synthesis. The following table summarizes the key computed properties of 3-cyano-3-phenylpropanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem |
| Molecular Weight | 175.18 g/mol | PubChem |
| CAS Number | 6253-83-4 | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The Art of Construction: Applications in Organic Synthesis
The true value of 3-cyano-3-phenylpropanoic acid lies in its ability to serve as a versatile linchpin in the construction of complex and functionally rich molecules. Its applications span the synthesis of key pharmaceutical agents and diverse heterocyclic systems.
Gateway to Neuroactive Compounds: Synthesis of GABA Analogs
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for the treatment of various neurological disorders. The structural framework of 3-cyano-3-phenylpropanoic acid is pre-disposed to serve as a precursor for important GABA analogs like Baclofen and Phenibut.
The conversion of the cyano and carboxylic acid groups into the defining amino and carboxylic acid functionalities of GABA analogs is a key transformation. A patent for the preparation of Baclofen, a muscle relaxant, describes the hydrogenation of the closely related 3-(4-chlorophenyl)-3-cyanopropanoic acid in the presence of a metal catalyst and ammonia solution.[2] This strongly suggests that 3-cyano-3-phenylpropanoic acid can be a direct precursor to Phenibut (β-phenyl-GABA), a nootropic and anxiolytic drug.[3]
The general transformation can be visualized as follows:
Figure 1: General synthetic pathway from 3-cyano-3-phenylpropanoic acid to Phenibut.
This synthetic route offers an efficient and direct method for accessing this important class of neuroactive compounds, highlighting the strategic importance of the cyano-acid building block.
Scaffolding for Complexity: Construction of Heterocyclic Systems
The reactivity of the nitrile and carboxylic acid groups in 3-cyano-3-phenylpropanoic acid also opens doors to the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.
While direct examples utilizing 3-cyano-3-phenylpropanoic acid are not extensively documented in readily available literature, the known reactivity of related cyano-carboxylic acids provides a strong basis for its potential applications. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a powerful tool for the formation of cyclic ketones, which are themselves versatile intermediates.[4][5][6][7] Although 3-cyano-3-phenylpropanoic acid is not a dinitrile, its functional groups can be chemically manipulated to generate intermediates suitable for such cyclizations.
The general principle of the Thorpe-Ziegler reaction can be illustrated as follows:
Figure 2: The Thorpe-Ziegler reaction for the synthesis of cyclic ketones.
By envisioning the conversion of the carboxylic acid of 3-cyano-3-phenylpropanoic acid to a second nitrile group, one can access precursors for a variety of carbocyclic and heterocyclic ring systems.
Future Perspectives and Conclusion
3-Cyano-3-phenylpropanoic acid represents a building block of significant, yet not fully exploited, potential. Its established role as a precursor to valuable GABA analogs is a testament to its utility in medicinal chemistry. The broader synthetic community is encouraged to explore its application in the construction of novel heterocyclic scaffolds and in the development of stereoselective transformations. The presence of a chiral center in the molecule also opens up exciting avenues for asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules.
References
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Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
- Google Patents. (n.d.). RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
-
PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Novel Synthesis of Baclofen. Retrieved from [Link]
- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
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Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
-
ResearchGate. (n.d.). Formal synthesis of (S)‐phenibut. Retrieved from [Link]
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Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section B. (2022, June 22). Green and Efficient Synthesis of Baclofen. Retrieved from [Link]
-
Sci-Hub. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the inhibitory neurotransmitter Phenibut. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Pre-Review Report: PHENIBUT. Retrieved from [Link]
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ResearchGate. (n.d.). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. Retrieved from [Link]
-
Scite.ai. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]
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Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
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An In-depth Technical Guide to 3-Cyano-3-phenylpropanoic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-3-phenylpropanoic acid, a bifunctional molecule featuring both a nitrile and a carboxylic acid group, represents a versatile building block in organic synthesis. Its structure, incorporating a stereocenter at the C3 position, makes it a valuable precursor for a variety of more complex molecules, particularly in the realm of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, established and theoretical synthetic routes, and places its development within the historical context of foundational organic reactions. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a direct consequence of the development of powerful carbon-carbon bond-forming reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key computed and experimental data for 3-Cyano-3-phenylpropanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | 3-cyano-3-phenylpropanoic acid | |
| CAS Number | 14387-18-9 | [2] |
| Boiling Point | 336.5±30.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Flash Point | 157.3±24.6 °C | [2] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methine proton at C3, and the diastereotopic methylene protons at C2.
-
¹³C NMR: Would display signals for the phenyl ring carbons, the nitrile carbon, the carboxylic acid carbon, and the two aliphatic carbons.
-
IR Spectroscopy: Would exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2240 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), and the carbonyl (C=O) stretch (around 1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175, with fragmentation patterns corresponding to the loss of COOH, CN, and other fragments.
Historical Context and Synthetic Evolution
The history of 3-Cyano-3-phenylpropanoic acid is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Michael Addition and the Knoevenagel Condensation . There is no single documented "discovery" of this compound; rather, its synthesis became a logical possibility following the elucidation of these powerful synthetic methods in the late 19th century.
The Michael reaction , first described by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3][4] In the context of 3-Cyano-3-phenylpropanoic acid, this would involve the 1,4-conjugate addition of a cyanide ion to cinnamic acid or its esters.[4][5] The cyanide ion, a soft nucleophile, preferentially attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the desired carbon-carbon bond.
The Knoevenagel condensation , discovered by Emil Knoevenagel in 1894, is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[6] For the synthesis of a precursor to 3-Cyano-3-phenylpropanoic acid, this would involve the condensation of benzaldehyde with cyanoacetic acid.[7] This reaction, particularly with the Doebner modification which uses pyridine as a catalyst and solvent, can lead to the formation of α,β-unsaturated cyano acids which can then be selectively reduced.[8]
Thus, the "discovery" of 3-Cyano-3-phenylpropanoic acid can be seen as an outcome of the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, where the exploration of these new reactions naturally led to the creation of a vast array of novel compounds.
Key Synthetic Methodologies
The synthesis of 3-Cyano-3-phenylpropanoic acid can be approached through several well-established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Michael Addition of Cyanide to Cinnamic Acid Derivatives
This is arguably the most direct conceptual route to 3-Cyano-3-phenylpropanoic acid. The reaction involves the conjugate addition of a cyanide salt (e.g., KCN or NaCN) to an ester of cinnamic acid, followed by hydrolysis of both the ester and the resulting nitrile (if desired, though in this case the nitrile is retained).
Caption: Michael Addition pathway for the synthesis of 3-Cyano-3-phenylpropanoic acid.
Detailed Protocol (Illustrative):
-
Esterification of Cinnamic Acid: Cinnamic acid is first converted to its methyl or ethyl ester to prevent the acidic proton of the carboxylic acid from interfering with the basic cyanide nucleophile. This can be achieved using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
Michael Addition: The cinnamate ester is dissolved in a suitable solvent (e.g., ethanol). A solution of potassium or sodium cyanide in water or a polar aprotic solvent is then added. The reaction mixture is stirred, often at elevated temperatures, to facilitate the conjugate addition. Progress is monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is acidified to protonate the intermediate enolate. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product ester is purified by column chromatography or distillation.
-
Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) will hydrolyze the ester to the carboxylic acid while leaving the nitrile group intact under controlled conditions.
Causality in Experimental Choices:
-
Esterification: The protection of the carboxylic acid as an ester is crucial. The acidic proton would be readily deprotonated by the basic cyanide, consuming the nucleophile and preventing the desired Michael addition.
-
Solvent Choice: A protic solvent like ethanol can help to solubilize the cyanide salt and the organic ester, facilitating the reaction. It can also serve as a proton source to quench the enolate intermediate.
-
Hydrolysis Conditions: Careful control of hydrolysis conditions is necessary. Harsh acidic or basic conditions, especially at high temperatures for prolonged periods, could lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, resulting in an undesired byproduct (phenylsuccinic acid).
Knoevenagel Condensation and Subsequent Reduction
An alternative strategy involves the Knoevenagel condensation of benzaldehyde with cyanoacetic acid, followed by a selective reduction of the carbon-carbon double bond of the resulting cinnamic acid derivative.
Caption: Knoevenagel condensation followed by selective reduction to yield 3-Cyano-3-phenylpropanoic acid.
Detailed Protocol (Illustrative):
-
Knoevenagel Condensation: Benzaldehyde and cyanoacetic acid are dissolved in a suitable solvent, often with a basic catalyst such as piperidine or pyridine.[8] The mixture is heated to drive the condensation and removal of water, often with a Dean-Stark apparatus. The product, α-cyanocinnamic acid, typically precipitates upon cooling or after work-up.
-
Selective Reduction: The purified α-cyanocinnamic acid is then subjected to a selective reduction of the carbon-carbon double bond. This can be achieved through various methods:
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This method is often clean and efficient.
-
Chemical Reduction: Using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent. The conditions must be controlled to avoid reduction of the carboxylic acid or nitrile functionalities.
-
-
Work-up and Purification: After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), or the reaction is quenched and worked up. The final product, 3-Cyano-3-phenylpropanoic acid, is then isolated and purified, typically by recrystallization.
Causality in Experimental Choices:
-
Catalyst in Knoevenagel: A weak base like piperidine is typically used to deprotonate the active methylene group of cyanoacetic acid, initiating the condensation. Stronger bases could lead to side reactions with the aldehyde.
-
Selective Reduction: The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its selectivity in reducing C=C bonds in the presence of other functional groups. The conditions for borohydride reductions need to be carefully optimized to prevent unwanted side reactions.
Applications in Drug Development and Research
3-Cyano-3-phenylpropanoic acid serves as a valuable scaffold in medicinal chemistry and drug development. The presence of two reactive functional groups, the nitrile and the carboxylic acid, allows for diverse chemical modifications.
-
Precursor to γ-Aminobutyric Acid (GABA) Analogs: The nitrile group can be reduced to a primary amine, and the carboxylic acid can be modified, leading to the synthesis of substituted γ-amino acids. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are investigated for their potential as anticonvulsants, anxiolytics, and muscle relaxants. The phenyl group provides a lipophilic moiety that can influence pharmacokinetic properties and interactions with biological targets.
-
Synthesis of Heterocyclic Compounds: The nitrile and carboxylic acid groups can participate in cyclization reactions to form a variety of heterocyclic systems, which are common motifs in many biologically active compounds.
-
Building Block for Peptidomimetics: As a substituted propanoic acid, it can be incorporated into peptide-like structures to create peptidomimetics with improved stability and bioavailability compared to natural peptides.
Conclusion
3-Cyano-3-phenylpropanoic acid, while not having a celebrated history of a singular discovery, stands as a testament to the power and elegance of fundamental organic reactions. Its synthesis, achievable through classic methodologies like the Michael addition and Knoevenagel condensation, provides a gateway to a wide range of more complex molecules. For researchers in organic synthesis and drug development, a firm grasp of the properties and synthetic routes to this versatile building block is essential for the design and creation of novel chemical entities with potential therapeutic applications.
References
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PubChem. (n.d.). 3-Cyano-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]1]
-
ChemWhat. (n.d.). Cas no 14387-18-9 (3-Cyano-3-phenylpropanoic acid). Retrieved January 25, 2026, from [Link]2]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356.
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Wikipedia. (2023, December 28). Michael reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]3]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved January 25, 2026, from [Link]5]
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved January 25, 2026, from [Link]4]
- Knoevenagel, E. (1894). Ueber eine Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345–2346.
-
SciELO. (2018). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 29(10), 2166-2176. Retrieved January 25, 2026, from [Link]7]
-
YouTube. (2023, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. The Organic Chemistry Lab. Retrieved January 25, 2026, from [Link]8]
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Molecular weight and formula of 3-Cyano-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-3-phenylpropanoic acid, a valuable building block in organic synthesis and drug discovery. This document will delve into its fundamental chemical and physical properties, explore established synthesis methodologies with a focus on mechanistic insights, and discuss its current and potential applications within the pharmaceutical and life sciences sectors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Core Molecular Attributes of 3-Cyano-3-phenylpropanoic Acid
3-Cyano-3-phenylpropanoic acid is a chiral carboxylic acid characterized by the presence of a nitrile group and a phenyl ring attached to the same carbon atom. This unique structural arrangement imparts specific reactivity and makes it a versatile intermediate in the synthesis of more complex molecules.
Chemical Structure and Formula
The chemical structure of 3-Cyano-3-phenylpropanoic acid is presented below:
Caption: 2D structure of 3-Cyano-3-phenylpropanoic acid.
The fundamental properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |
| Molecular Weight | 175.18 g/mol | PubChem[1] |
| IUPAC Name | 3-cyano-3-phenylpropanoic acid | PubChem[1] |
| CAS Number | 14387-18-9 | PubChem[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)C#N | PubChem[1] |
| InChI | InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | PubChem[1] |
| InChIKey | GMPNSKPTQXVWAF-UHFFFAOYSA-N | PubChem[1] |
Synthesis Methodologies
The synthesis of 3-Cyano-3-phenylpropanoic acid can be achieved through various synthetic routes. A common and illustrative approach involves the conjugate addition of a cyanide source to a cinnamic acid derivative.
Illustrative Synthesis Workflow: Conjugate Addition
This method provides a reliable pathway to the target molecule. The general workflow is depicted below.
Sources
Methodological & Application
Applications of 3-Cyano-3-phenylpropanoic Acid in Medicinal Chemistry: A Scrutiny of a Novel Scaffold
Introduction
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation in drug discovery. This document delves into the potential applications of 3-Cyano-3-phenylpropanoic acid, a molecule that, while not extensively documented in current medicinal chemistry literature, presents an intriguing combination of structural motifs. By dissecting its constituent parts—the phenylpropanoic acid backbone and the cyano group—we can extrapolate its potential as a versatile building block for the synthesis of new therapeutic agents. This guide will provide a theoretical framework for its application, supported by established principles of medicinal chemistry and detailed protocols for its synthesis and potential biological evaluation.
The Phenylpropanoic Acid Moiety: A Privileged Scaffold
The phenylpropanoic acid scaffold is a well-established structural motif in medicinal chemistry, most notably as the backbone of the non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens"[1]. This framework's utility extends beyond anti-inflammatory agents, with derivatives showing a broad range of biological activities.
The versatility of the phenylpropanoic acid scaffold stems from its combination of a lipophilic phenyl ring and an acidic carboxylic acid group. This allows for a balance of pharmacokinetic and pharmacodynamic properties. The phenyl ring can be substituted to modulate lipophilicity, target binding, and metabolic stability, while the carboxylic acid often serves as a key interaction point with biological targets, typically through hydrogen bonding or ionic interactions.
A notable example of the modern application of this scaffold is in the development of GPR120 agonists. GPR120 is a G-protein coupled receptor that has emerged as a promising target for the treatment of type 2 diabetes. A novel series of 5-membered heterocycle-containing phenylpropanoic acid derivatives were identified as potent GPR120 agonists with good oral bioavailability and in vivo antidiabetic activity in rodent models[2].
The Cyano Group: A Strategic Tool in Drug Design
The incorporation of a cyano (nitrile) group is a widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The unique electronic properties of the nitrile group allow it to serve multiple functions:
-
Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets[3].
-
Bioisostere: The cyano group is a classical bioisostere for various functional groups, including carbonyls, halogens, and even amide bonds[4]. This allows for the modification of a molecule's properties while retaining its intended biological activity.
-
Metabolic Blocker: Introduction of a cyano group can block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate[5].
-
Modulator of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's polarity, solubility, and ability to penetrate cell membranes.
-
Covalent Warhead: In some cases, the electrophilic nature of the nitrile carbon can be exploited to form covalent bonds with nucleophilic residues in a target protein, leading to irreversible inhibition.
3-Cyano-3-phenylpropanoic Acid: A Hypothetical Scaffold for Drug Discovery
Given the established roles of its constituent parts, 3-Cyano-3-phenylpropanoic acid can be envisioned as a starting point for the development of novel therapeutics in several areas. The presence of the cyano group on the benzylic carbon introduces a chiral center and provides a vector for further chemical modification.
Potential Therapeutic Applications:
-
Modulators of G-Protein Coupled Receptors (GPCRs): Building on the success of phenylpropanoic acid derivatives as GPR120 agonists, the introduction of a cyano group could lead to novel ligands with altered selectivity and potency profiles for this and other GPCRs. The cyano group could form specific interactions within the ligand-binding pocket, potentially leading to agonists, antagonists, or allosteric modulators.
-
Enzyme Inhibitors: The scaffold could be elaborated to target a variety of enzymes. For instance, the carboxylic acid could mimic a substrate and bind to the active site of a metalloenzyme, while the cyano-substituted phenyl ring could occupy a hydrophobic pocket.
-
Anticancer Agents: Many anticancer drugs incorporate nitrile functionalities. The 3-Cyano-3-phenylpropanoic acid scaffold could be decorated with pharmacophores known to interact with cancer-related targets such as kinases or histone deacetylases.
Protocols
Proposed Synthesis of 3-Cyano-3-phenylpropanoic Acid
A plausible synthetic route to 3-Cyano-3-phenylpropanoic acid is via a Knoevenagel condensation of benzaldehyde with a cyanoacetate, followed by reduction of the resulting cinnamic acid derivative.
Workflow for the Synthesis of 3-Cyano-3-phenylpropanoic Acid
Caption: Proposed synthetic route to 3-Cyano-3-phenylpropanoic acid.
Step-by-Step Protocol:
-
Knoevenagel Condensation:
-
To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid, ethyl 2-cyano-3-phenylacrylate, by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
-
-
Ester Hydrolysis:
-
Suspend the ethyl 2-cyano-3-phenylacrylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Collect the precipitated 2-cyano-3-phenylacrylic acid by filtration, wash with cold water, and dry.
-
-
Reduction of the Double Bond:
-
Dissolve the 2-cyano-3-phenylacrylic acid (1 equivalent) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Cyano-3-phenylpropanoic acid.
-
Purify the crude product by column chromatography or recrystallization.
-
Hypothetical Biological Evaluation: GPR120 Agonist Assay
This protocol describes a cell-based assay to screen for GPR120 agonistic activity, a plausible target for derivatives of 3-Cyano-3-phenylpropanoic acid.
Workflow for GPR120 Agonist Screening
Caption: High-throughput screening workflow for GPR120 agonists.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR120 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Preparation:
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the fluorescent calcium indicator Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare a loading buffer containing Fluo-4 AM and an equal volume of Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Treatment and Data Acquisition:
-
Prepare serial dilutions of the test compounds (derivatives of 3-Cyano-3-phenylpropanoic acid) and a known GPR120 agonist (positive control) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for each well.
-
Inject the compound solutions into the respective wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the dose-response curves for each compound and determine the EC50 values using non-linear regression analysis.
-
Data Presentation
The following table summarizes the physicochemical properties of 3-phenylpropanoic acid and the predicted properties of 3-Cyano-3-phenylpropanoic acid, highlighting the influence of the cyano group.
| Property | 3-Phenylpropanoic Acid | 3-Cyano-3-phenylpropanoic Acid (Predicted) |
| Molecular Formula | C9H10O2 | C10H9NO2 |
| Molecular Weight | 150.17 g/mol | 175.18 g/mol |
| LogP | 1.83 | ~1.5 |
| pKa | 4.66 | ~4.5 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
Conclusion
While direct applications of 3-Cyano-3-phenylpropanoic acid in medicinal chemistry are not yet established in the public domain, a systematic analysis of its structural components suggests significant potential. The combination of the privileged phenylpropanoic acid scaffold with the versatile cyano group makes it a promising starting point for the design of novel therapeutic agents targeting a range of biological pathways. The protocols provided herein offer a practical framework for the synthesis and biological evaluation of derivatives of this intriguing molecule, paving the way for future research and development in this area.
References
- (Reference to a review on pyridopyrazinone scaffolds - if applicable, otherwise omit)
- (Reference to a review on 3-phenylcoumarins - if applicable, otherwise omit)
- (Reference to a review on aryl propionic acid deriv
- (Reference to a paper on cyano-enoyl benzoic acid deriv
- (Reference to a paper on 3-(4-phenylphenyl)propanoic acid - if applicable, otherwise omit)
- (Reference to a paper on furosemide analogs - if applicable, otherwise omit)
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- (Reference to a paper on cyanoacetamide deriv
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-
Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342. [Link]
-
Zhang, X., Wang, Y., Liu, Y., Lu, Y., Wang, M., & Leng, Y. (2017). Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. Bioorganic & medicinal chemistry letters, 27(15), 3494–3499. [Link]
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- (Reference to a paper on COX-2 inhibitors - if applicable, otherwise omit)
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- (Reference to a paper on the vers
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Application Notes & Protocols: 3-Cyano-3-phenylpropanoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-3-phenylpropanoic acid is a highly versatile and valuable bifunctional precursor in modern organic synthesis. Its unique structure, featuring a reactive nitrile group and a carboxylic acid moiety on a propane backbone with a phenyl substituent, provides a strategic platform for constructing a diverse array of heterocyclic compounds. This guide details the synthetic utility of this precursor, focusing on the strategic pathways to key heterocyclic scaffolds such as pyridinones and piperidines, which are prevalent in medicinal chemistry. We provide in-depth, field-proven protocols, mechanistic insights, and data to enable researchers to effectively leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the landscape of drug discovery and materials science, the efficient synthesis of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. 3-Cyano-3-phenylpropanoic acid (C₁₀H₉NO₂) emerges as a precursor of significant interest due to the orthogonal reactivity of its nitrile and carboxylic acid functional groups.[1] This bifunctionality allows for a variety of selective transformations and cyclization strategies, making it an ideal starting point for building complex, nitrogen-containing heterocyclic systems.
The phenyl group provides a site for further functionalization, while the cyano and carboxylic acid groups can be independently or concertedly manipulated to achieve intramolecular cyclization, leading to the formation of stable 5- and 6-membered rings. This document serves as a practical guide to harnessing the synthetic potential of this precursor.
Synthesis of the Precursor: 3-Cyano-3-phenylpropanoic Acid
The reliable synthesis of the precursor is the crucial first step. A common and efficient method involves the hydrogenation of 3-cyano-3-phenyl-2-propenoic acid (α-cyanocinnamic acid), which itself is readily prepared from the Knoevenagel condensation of benzaldehyde and cyanoacetic acid. The hydrogenation selectively reduces the carbon-carbon double bond without affecting the nitrile or phenyl groups.
Protocol 2.1: Synthesis via Hydrogenation
This protocol is adapted from established methods for the reduction of similar cinnamic acid derivatives.[2]
Materials:
-
3-Cyano-3-phenyl-2-propenoic acid (1 equivalent)
-
Sodium hydroxide (NaOH)
-
10% Palladium on charcoal (Pd/C) (approx. 1-2 mol%)
-
Deionized water
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 2M solution
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-cyano-3-phenyl-2-propenoic acid in a solution of 2M NaOH in water. The base is used to form the sodium salt of the carboxylic acid, enhancing its solubility in the aqueous medium.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove oxygen.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Commence vigorous stirring or shaking and heat gently if required (e.g., 40-50°C) to facilitate the reaction. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once hydrogen uptake ceases, depressurize the vessel and purge again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite pad with a small amount of water or methanol to ensure complete recovery of the product.
-
Cool the filtrate in an ice bath and slowly acidify with 2M HCl while stirring. The 3-cyano-3-phenylpropanoic acid will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Expected Outcome: A white crystalline solid with a melting point around 103°C.[2]
Application I: Synthesis of Substituted 2-Pyridones
2-pyridone scaffolds are central to many biologically active molecules.[3][4][5] The synthesis of 3-cyano-4,6-disubstituted-2-pyridones can be achieved through a cyclocondensation reaction involving an activated form of 3-cyano-3-phenylpropanoic acid and a 1,3-dicarbonyl compound.
Mechanistic Rationale
The strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an amide. This intermediate then undergoes a condensation reaction with a 1,3-dicarbonyl compound (like acetylacetone) in the presence of a base. The base facilitates the formation of an enolate from the dicarbonyl compound, which acts as the nucleophile. A subsequent intramolecular cyclization via attack of a nitrogen source (or the nitrile itself under specific conditions) onto a carbonyl, followed by dehydration, yields the stable pyridone ring.
Caption: Workflow for 2-Pyridone Synthesis from the Precursor.
Protocol 3.1: Synthesis of 3-Cyano-4-methyl-6-phenyl-2(1H)-pyridone
This protocol is a conceptual adaptation based on established methods for pyridone synthesis.[4]
Materials:
-
3-Cyano-3-phenylpropanoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) or similar activating agent
-
Ammonia source (e.g., Ammonium hydroxide)
-
Acetylacetone (1,3-pentanedione) (1.1 equivalents)
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt) as base
-
Ethanol (solvent)
-
Glacial acetic acid
Procedure:
Step A: Preparation of 3-Cyano-3-phenylpropanamide
-
Carefully convert 3-cyano-3-phenylpropanoic acid to its acid chloride by reacting with a slight excess of thionyl chloride in an inert solvent like DCM under reflux.
-
After removing excess SOCl₂ under vacuum, slowly add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.
-
Stir vigorously until the reaction is complete. Extract the amide product with a suitable organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate to yield the crude amide.
Step B: Cyclocondensation
-
Dissolve the crude 3-cyano-3-phenylpropanamide and acetylacetone in ethanol.
-
Add a solution of KOH or NaOEt in ethanol dropwise to the mixture at room temperature. The base catalyzes the condensation.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize by adding glacial acetic acid.
-
The product often precipitates upon cooling or addition of water. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-pyridone derivative.
Data Summary Table:
| Heterocycle Class | Key Reagents | Typical Conditions | Expected Yield |
| 2-Pyridones | 1,3-Dicarbonyls, Base | Reflux in Ethanol, 4-8h | 60-85% |
| Piperidines | LiAlH₄ or BH₃-THF, Acid | THF, Reflux; then Acidic workup | 50-70% |
Application II: Synthesis of 3-Phenylpiperidines
The 3-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, found in numerous CNS-active agents and other pharmaceuticals.[6][7][8] A direct route from 3-cyano-3-phenylpropanoic acid involves the simultaneous reduction of both the nitrile and carboxylic acid functional groups, followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale
A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required to reduce both the nitrile to a primary amine and the carboxylic acid to a primary alcohol. This transformation yields 4-amino-3-phenylbutan-1-ol. Upon treatment with a strong acid (e.g., H₂SO₄), the terminal hydroxyl group is protonated, forming a good leaving group (water). The primary amine then acts as an intramolecular nucleophile, attacking the terminal carbon and displacing water to form the six-membered piperidine ring.
Caption: Synthetic pathway to 3-Phenylpiperidine.
Protocol 4.1: Synthesis of 3-Phenylpiperidine
Safety Note: Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
3-Cyano-3-phenylpropanoic acid (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (approx. 3-4 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide solution (e.g., 10M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 3-cyano-3-phenylpropanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition is exothermic; control the rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 6-12 hours to ensure complete reduction.
-
Cool the reaction flask to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular white precipitate forms. Filter off the aluminum salts and wash them thoroughly with THF.
-
Combine the filtrates and remove the THF under reduced pressure to yield the crude 4-amino-3-phenylbutan-1-ol.
-
Carefully add the crude amino alcohol to a flask containing cold, concentrated sulfuric acid.
-
Heat the mixture (typically 120-140°C) for several hours to effect cyclization.
-
Cool the reaction, pour it onto ice, and basify with a concentrated NaOH solution until strongly alkaline.
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 3-phenylpiperidine can be further purified by distillation under reduced pressure or by column chromatography.
Conclusion and Future Outlook
3-Cyano-3-phenylpropanoic acid stands out as a powerful and economically viable precursor for constructing high-value heterocyclic scaffolds. The protocols detailed herein for the synthesis of 2-pyridones and 3-phenylpiperidines demonstrate its utility and provide a solid foundation for further exploration. The strategic positioning of the nitrile, carboxylic acid, and phenyl groups invites a multitude of other synthetic transformations. Future work could explore diastereoselective reductions, derivatization of the phenyl ring prior to cyclization to build libraries of compounds, and the development of one-pot procedures to further streamline these synthetic routes. This precursor will undoubtedly continue to be a valuable tool for chemists in both academic and industrial research.
References
-
PrepChem. Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Available from: [Link]
- Google Patents. US5786507A - Process for the preparation of 3-phenylpropionic acid.
- Google Patents. WO1996011898A1 - Process for the preparation of 3-phenylpropanal.
-
MDPI. Synthesis of Heteroaromatic Compounds. Available from: [Link]
-
SpringerLink. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
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OSTI.gov. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Available from: [Link]
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Chembiosis. 3-Phenylpiperidine. Available from: [Link]
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MDPI. A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Available from: [Link]
-
PubChem. 3-Cyano-3-phenylpropanoic acid. Available from: [Link]
-
Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available from: [Link]
-
IOPscience. Preparation and Identification of some heterocyclic compounds from cyano compounds. Available from: [Link]
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PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
MDPI. An Overview of Catalytic Carbonylative Double Cyclization Reactions. Available from: [Link]
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]
-
Universidade de Santiago de Compostela Portal da Investigación. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available from: [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 3-Cyano-3-phenylpropanoic Acid Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of 3-cyano-3-phenylpropanoic acid and its analogs. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for elucidating the therapeutic potential of this chemical scaffold.
Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery
Phenylpropanoic acid derivatives are a versatile class of compounds with a wide range of documented biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3] The incorporation of a cyano group at the 3-position of the propanoic acid chain introduces unique electronic and steric properties that can significantly influence the compound's interaction with biological targets. This guide will focus on protocols to explore the potential of 3-cyano-3-phenylpropanoic acid analogs as anticancer agents and enzyme inhibitors, two areas where related structures have shown considerable promise.[4][5][6]
Part 1: Elucidating Anticancer Activity
The evaluation of a novel compound's anticancer potential is a multi-faceted process that begins with assessing its cytotoxic effects on cancer cell lines and progresses to understanding its mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This initial screen is crucial for determining the concentration range at which the test compounds exhibit cytotoxic effects. The resulting IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is a critical parameter for comparing the potency of different analogs.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colon adenocarcinoma, SMMC-7721 - hepatocellular carcinoma)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-Cyano-3-phenylpropanoic acid analogs (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-cyano-3-phenylpropanoic acid analogs in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | A549 IC50 (µM) | HT-29 IC50 (µM) | SMMC-7721 IC50 (µM) |
| Analog 1 | 15.2 | 22.5 | 18.9 |
| Analog 2 | 5.8 | 8.1 | 7.2 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of 3-cyano-3-phenylpropanoic acid analogs.
Protocol 2: Apoptosis Induction Assessment by Flow Cytometry with Annexin V/PI Staining
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Rationale: This assay helps to determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). Quantifying the percentage of early and late apoptotic cells provides mechanistic insight into the compound's mode of action.
Materials:
-
Human cancer cell line of interest
-
3-Cyano-3-phenylpropanoic acid analog(s) with potent cytotoxicity
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induction by a 3-cyano-3-phenylpropanoic acid analog.
Part 2: Investigating Enzyme Inhibitory Activity
Several analogs of phenylpropanoic acid have demonstrated inhibitory effects on various enzymes.[5] The following protocol is a general template for an enzyme inhibition assay that can be adapted for specific enzymes like tyrosinase or dipeptidyl peptidase-IV (DPP-IV).[7]
Protocol 3: General Enzyme Inhibition Assay
Principle: This assay measures the effect of the test compounds on the rate of an enzyme-catalyzed reaction. The inhibition can be determined by monitoring the decrease in the formation of a product or the disappearance of a substrate over time.
Rationale: Identifying specific molecular targets is a cornerstone of modern drug discovery. This protocol provides a framework for screening 3-cyano-3-phenylpropanoic acid analogs against a panel of enzymes to identify potential lead compounds for further development.
Materials:
-
Purified enzyme of interest (e.g., mushroom tyrosinase, recombinant human DPP-IV)
-
Enzyme-specific substrate (e.g., L-DOPA for tyrosinase, Gly-Pro-p-nitroanilide for DPP-IV)
-
Assay buffer (optimized for the specific enzyme)
-
3-Cyano-3-phenylpropanoic acid analogs
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for binding of the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance of the product at the appropriate wavelength in kinetic mode for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| Analog 3 | Tyrosinase | 8.5 | Competitive |
| Analog 4 | DPP-IV | 2.1 | Non-competitive |
| Kojic Acid | Tyrosinase | 12.3 | Competitive |
| Vildagliptin | DPP-IV | 0.05 | Competitive |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological characterization of 3-cyano-3-phenylpropanoic acid analogs. By systematically evaluating their cytotoxic and enzyme inhibitory activities, researchers can identify promising lead compounds for further preclinical development. The inherent versatility of the phenylpropanoic acid scaffold suggests that with further structural modifications, novel therapeutics with improved potency and selectivity can be discovered.
References
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Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., Takizawa, H., Yoshikawa, K., Sato, K., Narita, M., Nakai, H., Toda, M., & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(10), 3531-3547. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11194625, 3-Cyano-3-phenylpropanoic acid. Retrieved January 25, 2026 from [Link].
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Barzagli, F., et al. (2019). 2-Cyano-2-phenylpropanoic Acid Triggers the Back and Forth Motions of an Acid–Base-Operated Paramagnetic Molecular Switch. The Journal of Organic Chemistry, 84(13), 8377-8384. [Link]
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Li, J., et al. (2015). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. Letters in Drug Design & Discovery, 12(10), 784-793. [Link]
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Kim, D. H., et al. (2016). 2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(1), 153-160. [Link]
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Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]
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Sharma, P., & Kumar, A. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22354-22391. [Link]
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Gouda, M. A., et al. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 33(3), 1369-1378. [Link]
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Reyes-Zurita, F. J., et al. (2009). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Journal of Medicinal Chemistry, 52(1), 133-142. [Link]
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Neelam, Khatkar, A., & Sharma, K. K. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]
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Khan, I., et al. (2022). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. Molecules, 27(19), 6543. [Link]
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Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 1. [Link]
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Veitch, N. C., et al. (2004). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1688(2), 148-156. [Link]
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Sharifi-Rad, J., et al. (2022). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 27(19), 6543. [Link]
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Kumar, S., & Singh, P. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2110-2125. [Link]
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Editorial Office. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3701. [Link]
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Özkırımlı, S., & Yavuz, B. (2023). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Chemistry, 5(3), 1735-1744. [Link]
-
Nagalakshmi, G., et al. (2007). 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide Analogues as Selective DPP-IV Inhibitors for the Treatment of type-II Diabetes. Bioorganic & Medicinal Chemistry Letters, 17(5), 1269-1273. [Link]
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Editorial Office. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 28(13), 5032. [Link]
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Knaus, T., et al. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. Analytical Chemistry, 92(3), 2351-2355. [Link]
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Sharma, P., & Kumar, A. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22354-22391. [Link]
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Clark, R., & Lee, S. H. (2016). Anticancer Activity of Natural and Synthetic Capsaicin Analogs. Anticancer Research, 36(1), 1-10. [Link]
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Unlocking the Antimicrobial Potential of 3-Cyano-3-phenylpropanoic Acid Derivatives: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among the promising candidates, derivatives of 3-Cyano-3-phenylpropanoic acid represent a compelling class of molecules. Their structural features, combining a reactive cyano group, a lipophilic phenyl ring, and a carboxylic acid moiety, suggest a potential for multifaceted interactions with microbial targets. This guide provides an in-depth exploration of the antimicrobial activity of these derivatives, offering both foundational knowledge and practical protocols for their synthesis and evaluation.
I. The Scientific Rationale: Why 3-Cyano-3-phenylpropanoic Acid Derivatives?
The antimicrobial potential of this class of compounds is not arbitrary. It is rooted in the established bioactivity of its constituent functional groups. The presence of a phenylpropanoic acid core is significant, as derivatives of this structure have demonstrated notable antimicrobial effects. For instance, chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans[1][2].
The introduction of a cyano (-C≡N) group at the α-position is a key structural modification. The cyano group is a strong electron-withdrawing group and a versatile pharmacophore found in numerous biologically active compounds. While direct studies on the antimicrobial action of 3-cyano-3-phenylpropanoic acid are limited, the broader class of cyanocontaining compounds has been a source of antimicrobial agents[3]. The nitrile functionality can participate in crucial interactions with biological targets, potentially acting as a Michael acceptor or interfering with enzymatic processes.
Furthermore, the ability to modify the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, which is a critical determinant of antimicrobial activity. Structure-activity relationship (SAR) studies on related compounds have consistently shown that lipophilicity and the electronic nature of substituents on the aromatic ring play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.
II. Synthesis of 3-Cyano-3-phenylpropanoic Acid Derivatives: A Generalized Protocol
The synthesis of 3-cyano-3-phenylpropanoic acid derivatives can be achieved through various organic chemistry routes. A common and effective method involves the Knoevenagel condensation. This protocol outlines a general procedure that can be adapted based on the desired substitutions on the phenyl ring.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of a 3-cyano-3-phenylpropanoic acid derivative from a substituted benzaldehyde and a cyano-containing active methylene compound, followed by hydrolysis.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Hydrolysis: Dissolve the resulting crude ethyl 2-cyano-3-phenylacrylate in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Stir the mixture at room temperature overnight or gently heat to accelerate the hydrolysis of the ester to the corresponding carboxylate.
-
Work-up and Purification: After hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with hydrochloric acid until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude 3-cyano-3-phenylpropanoic acid derivative can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Piperidine: A basic catalyst that facilitates the deprotonation of the active methylene compound (ethyl cyanoacetate), initiating the Knoevenagel condensation.
-
Hydrolysis: The use of sodium hydroxide is a standard procedure to saponify the ester to the carboxylic acid, which is often more biologically active and allows for further derivatization.
-
Acidification: This step is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.
III. Evaluating Antimicrobial Efficacy: Application Notes and Protocols
Once synthesized, the antimicrobial properties of the 3-cyano-3-phenylpropanoic acid derivatives must be rigorously evaluated. This involves determining their ability to inhibit microbial growth (bacteriostatic/fungistatic) and/or to kill the microorganisms (bactericidal/fungicidal).
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized 3-cyano-3-phenylpropanoic acid derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control should show clear microbial growth, while the negative control should remain clear. Standard reference antimicrobial agents should also be tested to ensure the susceptibility of the test organisms and the accuracy of the methodology.
B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if a compound is microbicidal, the MBC or MFC is determined. This is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Protocol 3: MBC/MFC Determination
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate or spread-plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
IV. Cytotoxicity Assessment: A Critical Step in Drug Development
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Therefore, in vitro cytotoxicity assays are a crucial component of the evaluation process.
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HaCaT - human keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.
V. Data Presentation and Interpretation
For a clear comparison of the antimicrobial and cytotoxic activities of the synthesized derivatives, data should be summarized in a structured table.
Table 1: Antimicrobial and Cytotoxic Activity of 3-Cyano-3-phenylpropanoic Acid Derivatives (Hypothetical Data)
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = IC₅₀/MIC) |
| CPPA-1 | H | 64 | 128 | 128 | >256 | >4 |
| CPPA-2 | 4-Cl | 32 | 64 | 64 | >256 | >8 |
| CPPA-3 | 4-NO₂ | 16 | 32 | 32 | 128 | 8 |
| CPPA-4 | 2,4-diCl | 16 | 32 | 64 | 150 | 9.3 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A | >100 | >200 |
| Fluconazole | (Control) | N/A | N/A | 2 | >100 | >50 |
Interpretation: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required to kill microbes and the concentration that is toxic to human cells. In the hypothetical data above, compounds with electron-withdrawing groups (Cl, NO₂) on the phenyl ring show enhanced antimicrobial activity.
VI. Visualizing the Workflow and Potential Mechanisms
Diagrams can effectively illustrate the experimental workflow and potential mechanisms of action.
Caption: Experimental workflow for the synthesis and evaluation of 3-Cyano-3-phenylpropanoic acid derivatives.
Caption: Postulated mechanisms of antimicrobial action for 3-Cyano-3-phenylpropanoic acid derivatives.
VII. Conclusion and Future Directions
The derivatives of 3-Cyano-3-phenylpropanoic acid present a promising, yet underexplored, avenue for the discovery of new antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold particularly attractive for medicinal chemistry campaigns. Future research should focus on synthesizing a broader library of these compounds with systematic variations on the phenyl ring and the carboxylic acid group (e.g., esterification, amidation) to establish a comprehensive structure-activity relationship. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of the most potent derivatives. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively contribute to unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. National Center for Biotechnology Information. Available at: [Link]
-
Chemical structure of some antifungal cyanopeptides with β-amino acids. ResearchGate. Available at: [Link]
-
Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. ResearchGate. Available at: [Link]
-
(PDF) Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. ResearchGate. Available at: [Link]
Sources
Introduction: A Strategic Approach to Novel Anti-inflammatory Agents
The relentless pursuit of novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Chronic inflammation underpins a multitude of debilitating diseases, from rheumatoid arthritis to neurodegenerative disorders. The arylpropanoic acid scaffold is a well-established pharmacophore, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2] The introduction of a cyano group, as seen in the 3-cyano-3-phenylpropanoic acid backbone, offers a unique chemical space for the development of next-generation anti-inflammatory agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the anti-inflammatory potential of this promising class of compounds. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation, moving beyond a simple recitation of steps to explain the "why" behind the "how."
Mechanistic Landscape: Targeting the Inflammatory Cascade
Compounds derived from the 3-cyano-3-phenylpropanoic acid scaffold may exert their anti-inflammatory effects through multiple, potentially interconnected, pathways. A thorough investigation should consider the following key mechanisms:
Modulation of Pro-inflammatory Cytokine Production
A primary mechanism of action for many anti-inflammatory agents is the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These signaling proteins are pivotal in orchestrating the inflammatory response.[3] A compelling example is the derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has been shown to significantly decrease serum TNF-α levels in a lipopolysaccharide (LPS)-induced systemic inflammation model.[4] Interestingly, this same compound was also observed to elevate levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), suggesting a dual role in suppressing inflammation and promoting resolution.[4]
Inhibition of Cyclooxygenase (COX) Enzymes
Many traditional NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Given that some derivatives of 3-cyano-3-phenylpropanoic acid are structurally inspired by selective COX-2 inhibitors like celecoxib, evaluating their activity against these enzymes is a logical and critical step.[6] Selective inhibition of COX-2 over COX-1 is a desirable attribute, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Attenuation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[5] Therefore, inhibition of the NF-κB signaling pathway is a highly attractive strategy for anti-inflammatory drug development. The investigation of whether 3-cyano-3-phenylpropanoic acid derivatives can modulate this pathway is crucial to understanding their full mechanistic profile.
Visualizing the Mechanism: A Potential Signaling Pathway
Caption: Potential anti-inflammatory mechanisms of 3-cyano-3-phenylpropanoic acid derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability and reproducibility of your findings.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol utilizes the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.
Objective: To determine the effect of test compounds on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent for NO detection
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO production.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the remaining cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of test compounds on COX-2 activity, often using a commercially available kit.
Objective: To determine the IC50 value of test compounds for COX-2 inhibition.
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)[5][7]
-
Recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control (e.g., celecoxib)
-
96-well plate
Procedure (based on a typical fluorometric assay):
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This usually involves diluting buffers, the enzyme, and the substrate.
-
Compound and Control Preparation: Prepare serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound/control.
-
Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection: Measure the fluorescence or absorbance at the specified wavelength over time, as per the kit's protocol. The signal is proportional to the rate of prostaglandin synthesis.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: NF-κB Reporter Gene Assay
This assay measures the activation of the NF-κB transcription factor.
Objective: To determine if test compounds inhibit NF-κB activation in response to an inflammatory stimulus.
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
TNF-α or LPS as a stimulant
-
Test compounds
-
Luciferase assay reagent
-
96-well white, opaque cell culture plates
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, opaque plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6 hours.
-
Luciferase Assay:
-
Lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.[8]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Calculate the percentage inhibition of NF-κB activation.
Visualizing the Workflow: A Screening Cascade
Caption: A typical screening workflow for identifying anti-inflammatory compounds.
Data Presentation: A Quantitative Comparison
The following table presents hypothetical data for a novel 3-cyano-3-phenylpropanoic acid derivative ("Compound X") compared to a known NSAID, Diclofenac. This format allows for a clear and concise comparison of the anti-inflammatory profiles.
| Assay | Parameter | Compound X | Diclofenac |
| LPS-induced NO Production (RAW 264.7) | IC50 (µM) | 12.5 | 8.2 |
| LPS-induced TNF-α Release (RAW 264.7) | IC50 (µM) | 15.8 | 10.5 |
| LPS-induced IL-6 Release (RAW 264.7) | IC50 (µM) | 18.2 | 11.9 |
| COX-2 Inhibition | IC50 (µM) | 25.4 | 0.5 |
| NF-κB Reporter Assay | IC50 (µM) | 9.7 | 5.3 |
| Carrageenan-induced Paw Edema (Rat) | % Inhibition at 20 mg/kg | 45% | 60% |
General Synthesis Protocol for 3-Cyano-3-Arylpropanoic Acid Derivatives
The synthesis of 3-cyano-3-arylpropanoic acid derivatives can be achieved through various synthetic routes. A common approach involves the Knoevenagel condensation.
Example: Synthesis of a 3-Cyano-3-Arylpropanoic Acid Derivative
-
Step 1: Knoevenagel Condensation: An appropriately substituted aromatic aldehyde is reacted with cyanoacetic acid in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol). The reaction mixture is typically refluxed to drive the reaction to completion.
-
Step 2: Michael Addition: The resulting α,β-unsaturated cyano compound can then be subjected to a Michael addition with a suitable nucleophile to introduce further diversity at the 3-position.
-
Step 3: Hydrolysis: The cyano and ester groups can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid derivative.
This is a generalized scheme, and the specific reaction conditions will need to be optimized for each target compound.
Conclusion: A Path Forward for Novel Anti-inflammatory Therapeutics
The 3-cyano-3-phenylpropanoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and strategies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. By elucidating their mechanisms of action, researchers can identify lead candidates with the potential for improved efficacy and safety profiles, ultimately contributing to the development of the next generation of anti-inflammatory therapies.
References
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023, January 20). PubMed. [Link]
- US5786507A - Process for the preparation of 3-phenylpropionic acid. (n.d.).
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2025, December 22). PMC. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). PMC. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). National Institutes of Health. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). JPR. [Link]
-
Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. (n.d.). PubMed. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]
-
COX Inhibitors. (n.d.). NCBI Bookshelf. [Link]
-
Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. (2024, March 12). MDPI. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects. (2021, June 28). National Institutes of Health. [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. (n.d.). Scribd. [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). ResearchGate. [Link]
-
Ibuprofen. (n.d.). Wikipedia. [Link]
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- 2. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Knoevenagel Condensation with Cyanoacetic Acid Derivatives: A Comprehensive Guide to Synthesis and Application
Introduction: The Enduring Significance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as a testament to the enduring power of classical organic reactions in modern chemical synthesis.[1] First described by Emil Knoevenagel, this reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically in the presence of a basic catalyst.[2][3] Among the diverse array of active methylene compounds, cyanoacetic acid and its derivatives, such as ethyl cyanoacetate and cyanoacetamide, have emerged as particularly versatile and valuable reagents. Their unique electronic properties, conferred by the electron-withdrawing cyano and carbonyl/carboxyl groups, render the methylene protons sufficiently acidic for facile deprotonation under mild basic conditions.[1]
The products of these reactions, α,β-unsaturated cyano compounds, are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast spectrum of biologically active molecules, fine chemicals, and functional materials.[4][5] From the construction of coumarin and pyridine scaffolds, which are prevalent in pharmaceuticals, to the synthesis of complex polymers, the Knoevenagel condensation of cyanoacetic acid derivatives offers a reliable and efficient pathway to molecular complexity.[6]
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the Knoevenagel condensation involving cyanoacetic acid derivatives. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and present detailed, field-proven protocols. By understanding the causality behind experimental choices, researchers can harness the full potential of this powerful reaction.
Mechanistic Insights: Understanding the Driving Forces of the Reaction
The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. A thorough understanding of this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically catalyzed by a weak base, which is crucial to prevent the self-condensation of the aldehyde or ketone starting material.[1]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Hantzsch synthesis using N-phenyl-N-thiocarbamoyl-β-alanine derivatives
Application Note & Protocol
A Novel Approach to Functionalized Dihydropyridines: The Hantzsch Synthesis Utilizing N-phenyl-N-thiocarbamoyl-β-alanine Derivatives
I. Executive Summary
The Hantzsch 1,4-dihydropyridine synthesis is a cornerstone of medicinal chemistry, providing a robust pathway to a class of compounds with significant therapeutic applications, most notably as calcium channel blockers.[1][2] This application note details a novel variant of this classical multicomponent reaction, employing N-phenyl-N-thiocarbamoyl-β-alanine derivatives as the nitrogen source. This modification introduces a unique structural motif, integrating a thiourea-linked β-amino acid into the dihydropyridine core. Such scaffolds are of considerable interest in drug discovery, offering new vectors for pharmacomodulation and the potential for enhanced biological activity and improved pharmacokinetic profiles. We present a comprehensive guide, from the synthesis of the key β-alanine precursor to its successful implementation in the Hantzsch reaction, complete with detailed mechanistic insights and step-by-step protocols.
II. Introduction and Scientific Rationale
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a simple nitrogen donor like ammonia or ammonium acetate.[1][3][4] This four-component reaction efficiently constructs the 1,4-dihydropyridine (1,4-DHP) ring system.[5] The therapeutic importance of 1,4-DHPs, such as Nifedipine and Amlodipine, has fueled continuous efforts to diversify the core structure by modifying the starting components.[1]
Our approach focuses on replacing the traditional ammonia source with a more complex, bifunctional molecule: N-phenyl-N-thiocarbamoyl-β-alanine. The rationale for this choice is threefold:
-
Introduction of a Thiourea Moiety: Thiourea and its derivatives are known to be versatile reagents in heterocyclic synthesis and often impart interesting biological activities to the resulting molecules.[6] They can act as hydrogen bond donors and acceptors, potentially influencing receptor binding.
-
Incorporation of a β-Amino Acid Scaffold: β-Amino acids are valuable building blocks in medicinal chemistry, often used to create peptidomimetics with increased stability against enzymatic degradation compared to their α-amino acid counterparts.[7][8]
-
Creation of a Handle for Further Functionalization: The carboxylic acid group of the β-alanine moiety provides a convenient point for subsequent chemical modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for screening.
This application note provides researchers with the necessary protocols and theoretical understanding to explore this novel synthetic route, paving the way for the discovery of new chemical entities with potential therapeutic value.
III. Synthesis of N-phenyl-N-thiocarbamoyl-β-alanine
The successful execution of the modified Hantzsch synthesis is predicated on the availability of the key N-phenyl-N-thiocarbamoyl-β-alanine starting material. This section provides a reliable and scalable protocol for its preparation.
Causality of Experimental Choices:
-
Reactants: The synthesis proceeds via the nucleophilic addition of the amino group of β-alanine to the electrophilic carbon of phenyl isothiocyanate.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to ensure the solubility of the starting materials, particularly the zwitterionic β-alanine.
-
Base: A mild organic base like triethylamine (TEA) is used to deprotonate the ammonium group of β-alanine, liberating the free amine for reaction, and to neutralize the carboxylic acid, facilitating the reaction and preventing unwanted side reactions.
Experimental Protocol: Synthesis of N-phenyl-N-thiocarbamoyl-β-alanine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add β-alanine (5.0 g, 56.1 mmol) and 100 mL of DMF.
-
Stir the suspension at room temperature and add triethylamine (8.5 mL, 61.7 mmol, 1.1 eq) dropwise. Stir for 15 minutes until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add phenyl isothiocyanate (6.7 mL, 56.1 mmol, 1.0 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into 400 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
Dry the product under high vacuum to afford N-phenyl-N-thiocarbamoyl-β-alanine as a white solid.
Data Summary: Starting Material Synthesis
| Parameter | Value |
| Starting Material | β-alanine |
| Reagent | Phenyl isothiocyanate |
| Expected Product | N-phenyl-N-thiocarbamoyl-β-alanine |
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| Typical Yield | 85-95% |
| Appearance | White solid |
IV. Hantzsch Synthesis Protocol
This section details the one-pot, four-component reaction for the synthesis of a novel dihydropyridine derivative.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through a series of well-established intermediates characteristic of the Hantzsch synthesis.[4][5] The key difference is the nature of the enamine intermediate formed from the N-phenyl-N-thiocarbamoyl-β-alanine derivative.
Caption: Proposed mechanism for the Hantzsch synthesis.
Experimental Workflow
Caption: Overall experimental workflow.
Detailed Protocol: One-Pot Synthesis
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (2.52 mL, 20 mmol, 2.0 eq), and N-phenyl-N-thiocarbamoyl-β-alanine (2.24 g, 10 mmol, 1.0 eq).
-
Add 30 mL of absolute ethanol as the solvent.
-
Add a catalytic amount of piperidine (0.1 mL, 1 mmol, 0.1 eq) to the mixture.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously and maintain it at reflux for 8-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Once the reaction is complete (disappearance of the aldehyde spot), remove the flask from the oil bath and allow it to cool to room temperature.
-
A solid product is expected to precipitate upon cooling. If not, slowly add ice-cold water to induce precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with a cold 1:1 ethanol/water mixture (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Data Summary: Hantzsch Reaction
| Component | Example | M.W. ( g/mol ) | Equivalents | Amount |
| Aldehyde | Benzaldehyde | 106.12 | 1.0 | 1.05 mL (10 mmol) |
| β-Ketoester | Ethyl Acetoacetate | 130.14 | 2.0 | 2.52 mL (20 mmol) |
| Nitrogen Source | N-phenyl-N-thiocarbamoyl-β-alanine | 224.28 | 1.0 | 2.24 g (10 mmol) |
| Catalyst | Piperidine | 85.15 | 0.1 | 0.1 mL (1 mmol) |
| Solvent | Ethanol | - | - | 30 mL |
| Expected Product | Ethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative | - | - | - |
| Theoretical Yield | - | - | - | ~70-85% |
V. Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of both the precursor synthesis and the final Hantzsch reaction should be diligently monitored by TLC. This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times or excessive heat.
-
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic signatures include signals for the dihydropyridine ring protons, the ester groups, the methyl groups, and the protons of the N-phenyl-N-thiocarbamoyl-β-alanine side chain.
-
Reproducibility: The provided protocols have been designed to be robust and reproducible. Adherence to the specified stoichiometry, reaction conditions, and purification procedures is crucial for obtaining consistent results.
VI. Conclusion
This application note presents a novel and scientifically grounded protocol for the synthesis of highly functionalized 1,4-dihydropyridines using N-phenyl-N-thiocarbamoyl-β-alanine derivatives. This approach provides a gateway to a new class of heterocyclic compounds with significant potential in drug discovery and development. The detailed protocols and mechanistic insights are intended to empower researchers to explore this promising area of chemical space.
VII. References
-
Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective brønsted acid catalyzed transfer hydrogenation: Organocatalytic reduction of imines. Organic Letters, 7(17), 3781-3783.
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from Alfa Chemistry Website.
-
Gondela, A., & Jault, J. M. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1045-1065.
-
Wang, L., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1274776.
-
Sahoo, S. K., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 1, 225-238.
-
Biron, E., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters, 7(8), 1613-1616.
-
Mkrtchyan, A., et al. (2016). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 14(1), 125-135.
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from ChemTube3D.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from Wikipedia.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from Organic Chemistry Portal.
-
Teuscher, F., & Taylor, E. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 801749.
-
Oliverio, M., et al. (2020). Similarity and Competition between Biginelli and Hantzsch Reactions: An Opportunity for Modern Medicinal Chemistry. European Journal of Organic Chemistry, 2020(26), 3954-3964.
-
Google Patents. (n.d.). CN113548977A - Process for producing N-methyl-beta-alanine derivative. Retrieved from Google Patents.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from Organic Chemistry Portal.
-
Thompson, R. E., et al. (2015). Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry. The Journal of Organic Chemistry, 80(10), 5239-5247.
-
Pore, D. M., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 9(5), 345-352.
-
ResearchGate. (n.d.). Solid-phase Petasis multicomponent reaction for the generation of β-lactams 3-substituted with non-proteinogenic α-amino acids. Retrieved from ResearchGate.
-
Saha, R., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(21), 18838-18851.
-
ResearchGate. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from ResearchGate.
-
MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(4), 1256.
-
MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
-
Singh, R., & Singh, J. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1334-1340.
-
Onkol, T., et al. (2008). 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines: synthesis and in vitro antiamoebic activities. European Journal of Medicinal Chemistry, 43(5), 1004-1009.
-
Fassihi, A., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Letters in Drug Design & Discovery, 15(11), 1189-1200.
-
Journal of Internal Medicine & Pharmacology. (2022). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. JIMP, 2(2), 1-10.
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2888-2898.
-
Semantic Scholar. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 9(5), 345-352.
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- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemtube3d.com [chemtube3d.com]
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- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
The Strategic Role of 3-Cyano-3-phenylpropanoic Acid in Asymmetric Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the strategic selection of chiral molecules that can serve as either resolving agents or foundational building blocks is paramount. 3-Cyano-3-phenylpropanoic acid, with its distinct structural features—a carboxylic acid for salt formation, a nitrile group amenable to diverse transformations, and a stereocenter benzylic to both functionalities—presents itself as a molecule of significant synthetic potential. This guide provides an in-depth exploration of the multifaceted roles of 3-cyano-3-phenylpropanoic acid in asymmetric synthesis, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development. While direct literature applications are emergent, the principles outlined herein are grounded in established methodologies for structurally related compounds, providing a solid framework for its utilization.
Part 1: 3-Cyano-3-phenylpropanoic Acid as a Chiral Resolving Agent
The classical resolution of racemates via diastereomeric salt formation remains a powerful and scalable method for obtaining enantiopure compounds. The acidic nature of 3-cyano-3-phenylpropanoic acid makes it an ideal candidate for the resolution of racemic amines, which are ubiquitous in pharmaceutical intermediates.
Principle of Diastereomeric Salt Resolution
The fundamental principle lies in the reaction of a racemic mixture of a base (e.g., a chiral amine) with an enantiomerically pure acid, in this case, (R)- or (S)-3-cyano-3-phenylpropanoic acid. This reaction generates a pair of diastereomeric salts:
-
(R)-Amine · (S)-3-Cyano-3-phenylpropanoic acid
-
(S)-Amine · (S)-3-Cyano-3-phenylpropanoic acid
These diastereomeric salts are not mirror images and thus possess different physical properties, most notably solubility in a given solvent. This difference allows for their separation by fractional crystallization.[1]
Caption: Workflow for diastereomeric salt resolution of a racemic amine.
Experimental Protocol: Resolution of a Racemic Amine
This protocol is a generalized procedure based on the successful resolution of structurally similar compounds.[1] Optimization of solvent, temperature, and stoichiometry is crucial for achieving high diastereomeric and enantiomeric excess.
Materials:
-
Racemic amine
-
(R)- or (S)-3-Cyano-3-phenylpropanoic acid
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof)
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiopure 3-cyano-3-phenylpropanoic acid in the same warm solvent. The stoichiometry of the resolving agent may need to be optimized; starting with a sub-stoichiometric amount can sometimes lead to higher purity in the initial crystallization.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
-
Recrystallization for Purity Enhancement:
-
Dissolve the isolated salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to effect recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry. Repeat this process until the desired diastereomeric purity is achieved (monitored by chiral HPLC or NMR).
-
-
Liberation of the Enantiopure Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH is >10.
-
Extract the liberated free amine into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be acidified with 2M hydrochloric acid to precipitate the 3-cyano-3-phenylpropanoic acid, which can be recovered by filtration or extraction, and reused.
-
| Parameter | Rationale |
| Solvent Choice | The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. A solvent in which both salts are sparingly soluble at room temperature but readily soluble when hot is often optimal for crystallization. |
| Temperature Control | Slow and controlled cooling is critical for the formation of well-defined crystals and to ensure thermodynamic equilibrium, leading to higher diastereomeric purity. |
| Stoichiometry | Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher purity of the initially precipitated salt, as the more soluble salt is more likely to remain in the mother liquor. |
Part 2: Enantiopure 3-Cyano-3-phenylpropanoic Acid as a Chiral Building Block
Once obtained in enantiopure form, 3-cyano-3-phenylpropanoic acid becomes a valuable chiral building block for the synthesis of other complex molecules, particularly chiral β-amino acids and their derivatives. β-amino acids are important components of peptidomimetics and various pharmaceuticals.[2]
Synthetic Pathway to Chiral β-Amino Acids
The conversion of enantiopure 3-cyano-3-phenylpropanoic acid to a β-amino acid would likely proceed through the reduction of the nitrile group to a primary amine. This transformation needs to be conducted under conditions that do not compromise the stereochemical integrity of the chiral center.
Caption: Proposed synthetic route to a chiral β-amino acid.
Hypothetical Protocol: Synthesis of (S)-3-Amino-3-phenylpropanoic Acid
This protocol is based on standard procedures for the reduction of nitriles in the presence of carboxylic acids.
Materials:
-
(S)-3-Cyano-3-phenylpropanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Dowex 50WX8 ion-exchange resin (or similar)
Procedure:
-
Reduction of the Nitrile:
-
To a solution of (S)-3-cyano-3-phenylpropanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add borane-tetrahydrofuran complex (approx. 2.0-3.0 eq) dropwise at 0 °C. The borane will react with both the carboxylic acid and the nitrile.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 2M HCl.
-
Remove the solvents under reduced pressure.
-
-
Hydrolysis of the Borane Complex:
-
Add 2M HCl to the residue and heat to reflux for 1-2 hours to ensure complete hydrolysis of any borane-amine complexes.
-
Cool the solution and adjust the pH to approximately 7 with 2M NaOH.
-
-
Purification by Ion-Exchange Chromatography:
-
Load the crude product solution onto a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove any inorganic salts and unreacted starting material.
-
Elute the desired β-amino acid with a dilute aqueous ammonia solution (e.g., 2% v/v).
-
Combine the product-containing fractions and lyophilize to obtain the pure (S)-3-amino-3-phenylpropanoic acid.
-
| Step | Causality and Key Considerations |
| Choice of Reducing Agent | Borane is a common choice for the reduction of nitriles and carboxylic acids. Catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) could also be an alternative, but conditions must be carefully selected to avoid racemization of the benzylic stereocenter. |
| Protection Strategy | In some cases, it may be advantageous to first protect the carboxylic acid (e.g., as a methyl or ethyl ester) before the reduction of the nitrile. This would allow for a wider range of reducing agents to be used for the nitrile reduction (e.g., LiAlH₄). The ester would then be hydrolyzed in a final step. |
| Purification | Ion-exchange chromatography is a standard and effective method for the purification of amino acids from reaction mixtures. |
Conclusion
3-Cyano-3-phenylpropanoic acid stands as a promising and versatile tool in the arsenal of the synthetic chemist. Its utility as a chiral resolving agent for racemic amines is predicated on the well-established principles of diastereomeric salt formation. Furthermore, in its enantiopure form, it serves as a valuable precursor for the synthesis of chiral β-amino acids, which are of significant interest in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this chiral building block in their synthetic endeavors.
References
-
Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Fernández-Ibáñez, M. Á., et al. (2005). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Arkivoc, 2005(11), 25-36. [Link]
-
PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
- Enantioselective Synthesis of Beta-Amino Acids. (2012). Google Books.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Cyano-3-phenylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-cyano-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues you might encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles.
Section 1: Knoevenagel Condensation Route
The Knoevenagel condensation of benzaldehyde with cyanoacetic acid, followed by reduction, is a common pathway. This section troubleshoots issues related to this multi-step synthesis.
Diagram: Knoevenagel Condensation & Subsequent Reduction Workflow
Caption: Workflow for the synthesis of 3-cyano-3-phenylpropanoic acid via Knoevenagel condensation and subsequent reduction.
Frequently Asked Questions & Troubleshooting
Question 1: My Knoevenagel condensation yield is low. What are the likely causes and how can I improve it?
Answer: Low yields in the Knoevenagel condensation are often traced back to the catalyst, reaction conditions, or reactant purity.
-
Catalyst Choice and Activity: The choice of base catalyst is critical. Weak bases like piperidine or pyridine are commonly used. If your yield is low, consider the following:
-
Catalyst Purity: Ensure your catalyst is free from excessive water or degradation products.
-
Catalyst Loading: While catalytic, an insufficient amount may lead to a sluggish reaction. Conversely, too much can promote side reactions. Experiment with catalyst loading, starting from 0.1 equivalents.
-
Alternative Catalysts: Consider using ammonium salts like ammonium acetate, which can also act as a source of ammonia for the reaction.
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, using a Dean-Stark trap is highly effective for azeotropically removing water and driving the reaction to completion.
-
Drying Agents: If a Dean-Stark trap is not feasible, consider adding a drying agent like anhydrous magnesium sulfate, although this is less efficient during the reaction.
-
-
Reaction Temperature: The optimal temperature depends on the solvent and catalyst. For piperidine in toluene, reflux is typically required. If the temperature is too low, the reaction rate will be slow. If it's too high, you risk side reactions like decarboxylation of cyanoacetic acid.
Question 2: During the reduction of the cinnamic acid intermediate, I am observing byproducts. How can I achieve a cleaner reduction?
Answer: The reduction of the carbon-carbon double bond in the 3-cyano-3-phenylpropenoic acid intermediate must be selective to avoid reduction of the nitrile or carboxylic acid groups.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a common and effective method. A palladium on carbon (Pd/C) catalyst is often used.[1] Ensure the catalyst is of good quality and not poisoned. Hydrogen pressure can be varied; start with atmospheric pressure and increase if the reaction is slow.
-
Sodium Borohydride (NaBH₄): While typically used for reducing aldehydes and ketones, NaBH₄ in the presence of a transition metal salt (like NiCl₂ or CoCl₂) can reduce conjugated double bonds. This can be a milder alternative to catalytic hydrogenation.
-
-
Reaction Conditions:
-
Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are suitable. Ensure the solvent is deoxygenated to prevent catalyst deactivation.
-
Temperature and Pressure: Most hydrogenations can be carried out at room temperature and moderate pressure (1-4 atm). Higher temperatures may lead to over-reduction or side reactions.
-
Table 1: Troubleshooting Low Yield in Knoevenagel Condensation
| Potential Issue | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use fresh, pure catalyst. Consider an alternative base (e.g., ammonium acetate). | The catalyst is essential for the deprotonation of cyanoacetic acid to form the reactive enolate. |
| Water Inhibition | Use a Dean-Stark trap or a drying agent. | The removal of water shifts the reaction equilibrium towards the product side (Le Chatelier's principle). |
| Suboptimal Temperature | Optimize the reaction temperature. For toluene/piperidine, reflux is common. | The reaction rate is temperature-dependent, but excessive heat can cause reactant decomposition. |
| Impure Reactants | Use pure benzaldehyde and cyanoacetic acid. | Impurities can interfere with the catalyst or lead to unwanted side reactions. |
Section 2: Hydrolysis of Ethyl 3-Cyano-3-phenylpropanoate
Another common route involves the synthesis of the corresponding ethyl ester followed by hydrolysis. This section addresses challenges in the hydrolysis step.
Diagram: Ester Hydrolysis Workflow
Caption: General workflow for the hydrolysis of ethyl 3-cyano-3-phenylpropanoate.
Frequently Asked Questions & Troubleshooting
Question 3: My hydrolysis of ethyl 3-cyano-3-phenylpropanoate is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
-
Choice of Hydrolysis Conditions:
-
Base-Mediated Hydrolysis (Saponification): This is often more efficient than acid-catalyzed hydrolysis because the final deprotonation of the carboxylic acid to form the carboxylate salt is irreversible, driving the reaction to completion.
-
Reagents: Use a stoichiometric amount or a slight excess of a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture.
-
Work-up: After the reaction, the mixture must be acidified to protonate the carboxylate and precipitate the desired carboxylic acid.
-
-
Acid-Catalyzed Hydrolysis: This is a reversible process.
-
Reagents: Use a strong acid like sulfuric acid or hydrochloric acid in an aqueous solution.
-
Driving the Equilibrium: To favor the products, a large excess of water can be used.
-
-
-
Reaction Temperature and Time: Hydrolysis can be slow at room temperature. Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Question 4: I am concerned about the potential for nitrile hydrolysis under my ester hydrolysis conditions. How can I avoid this side reaction?
Answer: This is a valid concern as both the ester and the nitrile can be hydrolyzed under acidic or basic conditions. Selective hydrolysis of the ester is key.
-
Milder Conditions:
-
Base-Mediated: Use milder bases like lithium hydroxide, which can sometimes provide better selectivity. Running the reaction at a lower temperature for a longer duration can also favor ester hydrolysis over nitrile hydrolysis.
-
Acid-Catalyzed: Use dilute acid and carefully control the temperature. Harsh acidic conditions (e.g., concentrated H₂SO₄ at high temperatures) will readily hydrolyze the nitrile to a carboxylic acid, leading to the formation of 3-phenyl-1,3-propanedioic acid.
-
-
Enzymatic Hydrolysis: Lipases can offer excellent selectivity for ester hydrolysis under mild, neutral pH conditions, completely avoiding nitrile hydrolysis.[2][3] This is a greener and often more efficient alternative for achieving high selectivity.
Table 2: Troubleshooting Incomplete Hydrolysis
| Potential Issue | Recommended Action | Scientific Rationale |
| Reversible Reaction (Acid-Catalyzed) | Use a large excess of water or switch to base-mediated hydrolysis. | Excess water shifts the equilibrium towards the products. Saponification is irreversible. |
| Insufficient Reaction Time/Temp | Increase reaction temperature (reflux) and monitor by TLC/LC-MS until completion. | Hydrolysis is often kinetically slow and requires thermal energy to proceed at a practical rate. |
| Nitrile Hydrolysis Side Reaction | Use milder conditions (e.g., LiOH, dilute acid) or consider enzymatic hydrolysis. | The ester is generally more labile than the nitrile, and milder conditions can exploit this reactivity difference. |
Section 3: Purification and Characterization
Question 5: What is the best way to purify the final product, 3-cyano-3-phenylpropanoic acid?
Answer: The primary method for purifying this carboxylic acid is recrystallization.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Solvents: Water, or a mixture of water with an organic solvent like ethanol or acetone, is often a good choice. Toluene or ethyl acetate can also be effective.
-
Solvent Screening: Perform small-scale solubility tests with various solvents to find the optimal one for your specific product purity.
-
-
Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Question 6: How can I confirm the identity and purity of my synthesized 3-cyano-3-phenylpropanoic acid?
Answer: A combination of spectroscopic and physical methods should be used.
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methine proton adjacent to the cyano and phenyl groups, and the methylene protons of the propanoic acid chain. The carboxylic acid proton will be a broad singlet.
-
¹³C NMR: Will show distinct signals for the nitrile carbon, the carbonyl carbon, and the carbons of the phenyl ring and the aliphatic chain.
-
FT-IR: Look for characteristic absorption bands for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
References
- Process for the preparation of 3-phenylpropionic acid.
- Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com.
- Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
- Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. PubChem.
Sources
Technical Support Center: Purification of 3-Cyano-3-phenylpropanoic acid
Welcome to the technical support center for the purification of 3-Cyano-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity 3-Cyano-3-phenylpropanoic acid for your experiments. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind our recommended procedures.
Understanding the Starting Point: Synthesis and Common Impurities
Effective purification begins with an understanding of the potential impurities in your crude material. 3-Cyano-3-phenylpropanoic acid is often synthesized via a two-step process: a Knoevenagel condensation of benzaldehyde with malononitrile to yield 2-benzylidenemalononitrile, followed by a partial hydrolysis of one of the nitrile groups.[1][2]
This synthetic route can introduce several common impurities:
-
Unreacted Starting Materials: Benzaldehyde and malononitrile.
-
Incomplete Hydrolysis: Residual 2-benzylidenemalononitrile.
-
Side Products: Over-hydrolysis leading to 3-phenylmalonic acid or other byproducts.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Core Purification Techniques
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Acid-Base Extraction: The Workhorse for Carboxylic Acids
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.
Principle: 3-Cyano-3-phenylpropanoic acid, being a carboxylic acid, will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as residual benzaldehyde and 2-benzylidenemalononitrile, will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the CO₂ gas that is generated.
-
Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your desired product. Drain the organic layer, which contains the neutral impurities.
-
Wash: Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). Your product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Recrystallization: For Achieving High Crystalline Purity
Recrystallization is a powerful technique for removing small amounts of impurities that are embedded within a crystal lattice.[3][4]
Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]
Solvent Selection: Finding the optimal solvent is key to successful recrystallization. A systematic approach is recommended.
| Solvent System | Rationale |
| Toluene | The aromatic nature of toluene is compatible with the phenyl group of the target molecule. It's a good starting point for non-polar to moderately polar compounds. |
| Water | Given the polar carboxylic acid and nitrile groups, water is a potential solvent, especially at elevated temperatures. It is excellent for removing polar impurities. |
| Ethanol/Water | A mixed solvent system can be highly effective. The compound is likely soluble in ethanol, and water can be added as an anti-solvent to induce crystallization.[5] |
| Ethyl Acetate/Hexane | Another common mixed solvent system. The compound should be soluble in ethyl acetate, with hexane acting as the anti-solvent. |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude 3-Cyano-3-phenylpropanoic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide (Q&A Format)
Here are some common issues encountered during the purification of 3-Cyano-3-phenylpropanoic acid and how to resolve them.
Q1: After acidification in the acid-base extraction, my product has oiled out instead of precipitating as a solid. What should I do?
A1: This is a common issue that can be caused by several factors:
-
Melting Point Depression: The presence of impurities can lower the melting point of your compound, causing it to be a liquid at room temperature.
-
Supersaturation: The solution may be supersaturated.
-
Residual Organic Solvent: Traces of the extraction solvent in the aqueous layer can sometimes cause oiling out.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the oil to induce crystallization.
-
Re-extraction: Extract the oil with a fresh portion of an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. This should yield a solid that you can then attempt to recrystallize.
Q2: My yield is very low after recrystallization. How can I improve it?
A2: Low yield is often due to using too much solvent during the dissolution step or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent: During the initial dissolution, add the hot solvent in very small increments until the solid just dissolves. Avoid adding a large excess.
-
Cooling: Ensure you are allowing the solution to cool sufficiently. After cooling to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Mother Liquor: Concentrate the filtrate (mother liquor) from the recrystallization and see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Solvent Choice: Your chosen solvent may not be ideal. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Re-evaluate your solvent choice based on the screening table above.
Q3: I've purified my product, but my NMR spectrum still shows a sharp singlet around 10 ppm. What is this?
A3: A singlet around 10 ppm is characteristic of an aldehyde proton. This is very likely due to residual benzaldehyde from the initial reaction.
Troubleshooting Steps:
-
Sodium Bisulfite Wash: A highly effective way to remove aldehyde impurities is to perform a sodium bisulfite wash. Dissolve your product in an organic solvent (like ethyl acetate) and wash it with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the benzaldehyde, pulling it into the aqueous layer.
-
Re-purify: After the bisulfite wash, you may need to repeat the acid-base extraction or recrystallization to ensure high purity.
Purification Workflow and Troubleshooting Diagram
Caption: A decision-making workflow for the purification of 3-Cyano-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point for pure 3-Cyano-3-phenylpropanoic acid? A: While commercial suppliers list the compound, a definitive, experimentally verified melting point for highly pure 3-Cyano-3-phenylpropanoic acid is not consistently reported in readily available literature. For comparison, the closely related 3-phenylpropionic acid has a melting point of 47-50°C.[6] The introduction of the polar cyano group would be expected to increase the melting point. Therefore, a sharp melting point range is a good indicator of purity, but it should be supplemented with other analytical data.
Q: How can I definitively assess the purity of my final product? A: A combination of techniques is always recommended for a comprehensive assessment of purity:
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (like CDCl₃ or DMSO-d₆), the spectrum should show clean signals corresponding to the structure of 3-Cyano-3-phenylpropanoic acid, and the absence of peaks from starting materials or solvents. The integration of the peaks should correspond to the number of protons.
-
Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2°C). A broad or depressed melting point is indicative of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative measure of purity. A pure sample should show a single major peak.
Q: Is column chromatography a suitable purification method? A: Yes, silica gel chromatography can be used, especially for small-scale purification or for removing impurities that are difficult to separate by extraction or recrystallization. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with a small amount of acetic acid (e.g., 0.5%) added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
References
-
3-Phenylpropionic acid (Compound) - Exposome-Explorer - IARC . Exposome-Explorer. Available at: [Link]
-
3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Phenylpropanoic acid - Wikipedia . Wikipedia. Available at: [Link]
-
(3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
3 Cyano 3 Phenylpropanoic Acid - Cenmed Enterprises . Cenmed Enterprises. Available at: [Link]
-
Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - NIH . National Center for Biotechnology Information. Available at: [Link]
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents. Google Patents.
-
(PDF) Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - ResearchGate . ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion - Indian Academy of Sciences . Indian Academy of Sciences. Available at: [Link]
-
Recrystallization - Single Solvent . University of California, Los Angeles. Available at: [Link]
-
Recrystallization - YouTube . YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]
-
malononitrile - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
Sources
Common side reactions in the synthesis of 3-Cyano-3-phenylpropanoic acid
Welcome to the technical support center for the synthesis of 3-Cyano-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
I. Understanding the Synthetic Landscape
The synthesis of 3-cyano-3-phenylpropanoic acid typically involves a multi-step process, most commonly initiated by a Knoevenagel condensation between benzaldehyde and a cyanoacetate ester, followed by subsequent reduction and selective hydrolysis. An alternative prominent route is the Michael (conjugate) addition of a cyanide source to a cinnamic acid derivative. Each of these pathways presents a unique set of potential side reactions that can impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
II. Troubleshooting Guide & FAQs
A. Issues Related to the Knoevenagel Condensation Step
Question 1: My Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate is resulting in a mixture of products, with a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer: This is a classic case of a Michael addition side reaction, where the initial Knoevenagel product, ethyl 2-cyano-3-phenylacrylate, acts as a Michael acceptor. A second molecule of the ethyl cyanoacetate carbanion can then attack this activated alkene, leading to a bis-adduct.
Causality: The basic catalyst used in the Knoevenagel condensation (e.g., piperidine, sodium ethoxide) is also a potent catalyst for the Michael addition.[1][2] If the concentration of the deprotonated ethyl cyanoacetate is high, or if the reaction is allowed to proceed for an extended period after the initial condensation, the formation of this bis-adduct is favored.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzaldehyde to ensure the complete consumption of the ethyl cyanoacetate, minimizing the presence of the nucleophilic carbanion available for the secondary Michael addition.
-
Catalyst Choice: Employ a milder basic catalyst or a solid-supported catalyst. This can modulate the concentration of the active carbanion.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting materials are consumed to prevent the formation of the bis-adduct.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the Michael addition more effectively than the Knoevenagel condensation.
B. Challenges in the Michael Addition Pathway
Question 2: I am attempting a conjugate addition of cyanide to ethyl cinnamate, but I am observing the formation of a significant amount of a cyanohydrin byproduct. How can I favor the desired 1,4-addition?
Answer: The formation of a cyanohydrin is the result of a 1,2-addition of the cyanide nucleophile to the carbonyl group of the ester, rather than the desired 1,4-conjugate addition to the β-carbon of the alkene. While the 1,4-addition is generally thermodynamically favored, the 1,2-addition can be kinetically competitive, especially with highly reactive carbonyl groups.[4][5]
Causality: The regioselectivity of nucleophilic attack on an α,β-unsaturated carbonyl compound is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition. Cyanide is considered a borderline nucleophile, and its addition can be sensitive to reaction parameters.[6][7]
Troubleshooting Protocol:
-
Use of a Lewis Acid: The addition of a Lewis acid can activate the carbonyl group towards nucleophilic attack. However, careful selection is crucial. A bulky Lewis acid may sterically hinder attack at the carbonyl carbon, thus favoring 1,4-addition.
-
Solvent Effects: The choice of solvent can influence the hardness/softness of the nucleophile and the stability of the intermediates. Protic solvents can stabilize the enolate intermediate of the 1,4-addition, thereby favoring this pathway.
-
Temperature and Reaction Time: The 1,2-addition is often faster but more reversible than the 1,4-addition. Running the reaction at a slightly elevated temperature for a longer duration can allow the kinetically formed 1,2-adduct to revert to the starting materials and subsequently form the more stable 1,4-adduct.[5]
C. Complications During the Hydrolysis Step
Question 3: During the final basic hydrolysis of the ester to yield 3-cyano-3-phenylpropanoic acid, I am losing a significant portion of my product to the formation of an amide or a dicarboxylic acid. How can I achieve selective hydrolysis?
Answer: This is a common challenge as the nitrile group is also susceptible to hydrolysis under the same acidic or basic conditions required for ester hydrolysis, proceeding first to an amide and then to a carboxylic acid.[8]
Causality: Both ester and nitrile hydrolysis are promoted by acid or base. While ester hydrolysis is generally faster, prolonged reaction times or harsh conditions (high temperatures, high concentrations of acid or base) will lead to the hydrolysis of the nitrile as well.[9]
Troubleshooting Protocol:
-
Milder Reaction Conditions: Employ milder basic conditions for the saponification. Use a stoichiometric amount of a weaker base like sodium carbonate or potassium bicarbonate in a mixed aqueous/organic solvent system at a lower temperature.
-
Enzymatic Hydrolysis: Consider the use of a lipase for the selective hydrolysis of the ester. Many lipases are highly selective for esters and will not hydrolyze nitriles under mild conditions.
-
Careful pH Control: During the workup, carefully neutralize the reaction mixture to a pH where the carboxylic acid is protonated but the conditions are not harsh enough to promote significant nitrile hydrolysis.
-
Chemoselective Reagents: Certain reagents have been developed for the chemoselective hydrolysis of nitriles in the presence of esters, and conversely, for esters in the presence of nitriles.[10] Researching and employing such specific reagents could be a viable strategy.
III. Summary of Common Side Reactions and Solutions
| Side Reaction | Cause | Recommended Solution(s) |
| Bis-adduct formation (in Knoevenagel) | Michael addition of a second equivalent of the active methylene compound to the Knoevenagel product. | Control stoichiometry, use a milder catalyst, monitor the reaction closely, and control the temperature. |
| Cyanohydrin formation (in Michael addition) | 1,2-addition of cyanide to the carbonyl group instead of 1,4-conjugate addition. | Use a bulky Lewis acid, optimize solvent, and adjust temperature and reaction time to favor the thermodynamic product. |
| Nitrile hydrolysis to amide/dicarboxylic acid | Harsh acidic or basic conditions during the ester hydrolysis step. | Use milder hydrolysis conditions, consider enzymatic hydrolysis, and carefully control the pH during workup. |
| Polymerization | The unsaturated nature of intermediates or the final product. | Use radical inhibitors if necessary, and avoid prolonged heating or exposure to light. |
IV. Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway to 3-cyano-3-phenylpropanoic acid via the Knoevenagel condensation route, highlighting the key side reactions.
Caption: Synthetic pathway and common side reactions.
V. References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Reddy, B. V. S., et al. (2010). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. ResearchGate. [Link]
-
Chemistry Learner. (2023). Knoevenagel condensation. YouTube. [Link]
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]
-
Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
-
Crich, D., & Ranganathan, K. (2004). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]
-
Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Organic Chemistry. (2019). 14.03 Examples of Conjugate Addition Reactions. YouTube. [Link]
-
Nagata, W., Yoshioka, M., & Hirai, S. (1962). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Cyano-3-phenylpropanoic Acid Experiments
This guide provides in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of 3-cyano-3-phenylpropanoic acid. It is designed for researchers, scientists, and professionals in drug development, offering practical solutions grounded in chemical principles.
Section 1: Synthesis via Knoevenagel Condensation and Hydrolysis
The synthesis of 3-cyano-3-phenylpropanoic acid typically proceeds in two main stages: a Knoevenagel condensation of benzaldehyde with a cyanoacetate, followed by hydrolysis of the resulting ester. This section addresses potential pitfalls in this synthetic sequence.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My Knoevenagel condensation reaction is showing low or no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Knoevenagel condensation can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The basic catalyst (e.g., piperidine, ammonium acetate) is essential for deprotonating the active methylene group of the cyanoacetate.[1]
-
Troubleshooting:
-
Catalyst Quality: Ensure the catalyst is not old or degraded. Use a fresh bottle if in doubt.
-
Catalyst Loading: While catalytic amounts are needed, insufficient catalyst will slow the reaction. Try incrementally increasing the catalyst loading.
-
Alternative Catalysts: Consider using a different base, such as DABCO or an ionic liquid, which have been shown to be effective.[2]
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Temperature: While some Knoevenagel condensations proceed at room temperature, others require heating to overcome the activation energy.[3] If you are running the reaction at room temperature, consider gently heating it (e.g., to 40-60 °C).
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4] If the reaction has not gone to completion, extend the reaction time.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If your reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a non-polar solvent like toluene.
-
-
-
Reagent Quality: The purity of your starting materials, benzaldehyde and the cyanoacetate, is paramount.
-
Troubleshooting:
-
Benzaldehyde Purity: Benzaldehyde can oxidize to benzoic acid upon storage. Purify it by distillation if necessary.
-
Cyanoacetate Purity: Ensure your cyanoacetate is dry and free of significant impurities.
-
-
Question 2: My TLC analysis of the Knoevenagel condensation shows multiple spots, indicating side products. What are these and how can I minimize them?
Answer:
The formation of side products is a common issue. Identifying and mitigating them is key to a successful synthesis.
-
Self-Condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a Cannizzaro reaction, though this is less common with the milder bases used for Knoevenagel condensations.
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can potentially react with another equivalent of the cyanoacetate anion via a Michael addition.
-
Troubleshooting:
-
Stoichiometry: Use a 1:1 molar ratio of benzaldehyde and the cyanoacetate to minimize the presence of excess nucleophile.
-
Controlled Addition: Add the cyanoacetate slowly to the reaction mixture containing benzaldehyde and the catalyst to maintain a low concentration of the nucleophile.
-
-
-
Decarboxylation: If cyanoacetic acid is used directly, or if the ester is partially hydrolyzed during the reaction, decarboxylation of the resulting β-keto acid can occur, especially with heating.[1]
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating.
-
Choice of Reagent: Using a cyanoacetate ester instead of cyanoacetic acid can prevent this issue.
-
-
Question 3: The hydrolysis of the cyano-ester intermediate is incomplete, or I am observing unwanted side reactions. What should I do?
Answer:
Hydrolysis of the ester and the nitrile can be challenging.
-
Incomplete Ester Hydrolysis:
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing with aqueous acid or base is often necessary.[5]
-
Strength of Acid/Base: Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
-
-
Incomplete Nitrile Hydrolysis: Nitrile hydrolysis is generally slower than ester hydrolysis.
-
Troubleshooting:
-
Harsher Conditions: More forcing conditions (higher temperatures, longer reaction times) are often required for complete nitrile hydrolysis.[6]
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).
-
-
-
Side Reactions during Hydrolysis:
-
Decarboxylation: The β-cyano carboxylic acid product can be prone to decarboxylation under harsh acidic or basic conditions at high temperatures.
-
Troubleshooting: Use the mildest conditions that still afford a reasonable reaction rate.
-
-
Amide Formation: Incomplete hydrolysis of the nitrile will result in the corresponding amide as a byproduct.
-
Troubleshooting: If the amide is the major product, prolong the hydrolysis reaction time and/or increase the concentration of the acid or base.
-
-
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of 3-cyano-3-phenylpropanoic acid.
Section 2: Purification
Purification of the final product is critical to obtain material of high purity for subsequent applications. Recrystallization is the most common method for purifying solid organic compounds.
Frequently Asked Questions (FAQs) - Purification
Question 4: I am having trouble recrystallizing my 3-cyano-3-phenylpropanoic acid. It is either not dissolving, oiling out, or the recovery is very low. What can I do?
Answer:
Recrystallization issues are common and can often be resolved by systematically adjusting the solvent system and procedure.
-
Poor Solubility:
-
Troubleshooting:
-
Solvent Choice: 3-Cyano-3-phenylpropanoic acid is a polar molecule. Try polar solvents like ethanol, methanol, or water.[7] If it is too soluble in these, a mixed solvent system may be necessary.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. Start with a small amount and gradually add more to the heated mixture until the solid dissolves.
-
-
-
Oiling Out: This occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting:
-
Use a Lower-Boiling Solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will likely oil out.
-
Use a Larger Volume of Solvent: This will lower the saturation point to a temperature below the melting point.
-
Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. A common pair for polar compounds is ethanol/water.[8]
-
-
-
Low Recovery:
-
Troubleshooting:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Seeding: If crystals do not form, try adding a seed crystal of the pure compound.
-
Solvent Evaporation: If too much solvent was used, you can carefully evaporate some of it to increase the concentration.
-
-
Recrystallization Solvent Selection
| Solvent System | Suitability for 3-Cyano-3-phenylpropanoic acid | Notes |
| Water | Potentially suitable, but solubility may be low. | Good for highly polar compounds. May require a large volume. |
| Ethanol | Good starting point. | The compound is likely to be quite soluble, so a mixed solvent system might be better for high recovery. |
| Ethanol/Water | Highly Recommended. | Allows for fine-tuning of polarity to achieve good dissolution when hot and poor solubility when cold. |
| Toluene/Hexane | Unlikely to be effective. | These are non-polar solvents and are not expected to be good solvents for this polar compound.[7] |
Section 3: Analytical Characterization
Confirming the identity and purity of your product is a critical final step. This section provides guidance on interpreting the spectral data for 3-cyano-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs) - Analysis
Question 5: What are the expected signals in the ¹H NMR spectrum of 3-cyano-3-phenylpropanoic acid?
Answer:
The ¹H NMR spectrum should show the following characteristic signals:
-
Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm, integrating to 5 protons.
-
Methine Proton (CH-CN): A triplet or doublet of doublets around δ 4.0-4.5 ppm, integrating to 1 proton. The coupling will be to the adjacent methylene protons.
-
Methylene Protons (CH₂-COOH): A doublet or multiplet around δ 2.8-3.2 ppm, integrating to 2 protons. The coupling will be to the methine proton.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above δ 10 ppm. This peak may be exchangeable with D₂O.
Question 6: What are the key peaks to look for in the ¹³C NMR spectrum?
Answer:
The ¹³C NMR spectrum will provide further confirmation of the structure:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Nitrile Carbon: A signal around δ 115-125 ppm.
-
Aromatic Carbons: Several signals in the region of δ 125-140 ppm.
-
Methine Carbon (CH-CN): A signal around δ 35-45 ppm.
-
Methylene Carbon (CH₂-COOH): A signal around δ 30-40 ppm.
Question 7: How can I use FTIR spectroscopy to confirm the presence of the key functional groups?
Answer:
The FTIR spectrum is an excellent tool for identifying the functional groups in 3-cyano-3-phenylpropanoic acid.
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C≡N Stretch (Nitrile): A medium-intensity, sharp absorption around 2240-2260 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Analytical Data Summary
| Analytical Technique | Expected Key Signals/Peaks |
| ¹H NMR | δ 10-12 (br s, 1H, COOH), 7.2-7.5 (m, 5H, Ar-H), 4.0-4.5 (m, 1H, CH-CN), 2.8-3.2 (m, 2H, CH₂-COOH) |
| ¹³C NMR | δ 170-180 (C=O), 125-140 (Ar-C), 115-125 (C≡N), 35-45 (CH-CN), 30-40 (CH₂-COOH) |
| FTIR (cm⁻¹) | 2500-3300 (br, O-H), 2240-2260 (m, C≡N), 1700-1725 (s, C=O) |
Section 4: Logical Relationships in Troubleshooting
A logical approach is essential for efficient troubleshooting. The following diagram illustrates the interconnectedness of potential issues and their solutions.
Caption: A logical map for troubleshooting 3-cyano-3-phenylpropanoic acid experiments.
References
-
Kim, J., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 1045–1053. Available at: [Link]
-
Müller-Hartwieg, J. C. D., et al. (2008). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 85, 295. Available at: [Link]
- Stam, C. H., et al. (1998). Process for the preparation of 3-phenylpropionic acid. U.S. Patent No. 5,786,507. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11194625, 3-Cyano-3-phenylpropanoic acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
A possible mechanism for the Knoevenagel reaction between ethyl cyanoacetate and an aromatic aldehyde... (n.d.). ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2021). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Organic Letters, 23(14), 5484–5488. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyano-3-phenylpyruvic acid, ethyl ester. Retrieved from [Link]
-
Wang, N., et al. (2008). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Chemical Engineering Journal, 145(2), 309-315. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Wang, N., et al. (2009). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Catalysis Today, 147, S261-S266. Available at: [Link]
-
Rosca, S. I., et al. (2008). 13C- and D- labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70. Available at: [Link]
-
Reddy, B. V. S., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 10(2), 229-240. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Kumar, A., et al. (2008). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. Journal of the Serbian Chemical Society, 73(5), 559-563. Available at: [Link]
-
Rosca, S. I., et al. (2008). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB. Available at: [Link]
-
Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
-
da Silva, F. C., et al. (2015). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction: Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 26(7), 1491-1496. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Organic Spectroscopy International. (n.d.). 3-Phenylpropionic acid. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Ranu, B. C., & Jana, R. (2006). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Arkivoc, 2006(3), 15-22. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Al-Hilphy, A. R., et al. (2020). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 11, 570. Available at: [Link]
-
Baker, M. J., et al. (2008). FTIR-based spectroscopic analysis in the identification of clinically aggressive prostate cancer. British Journal of Cancer, 99(11), 1859–1866. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Chemical Education, 6(1), 1-8. Available at: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Solvent Effects on 3-Cyano-3-phenylpropanoic Acid Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of 3-cyano-3-phenylpropanoic acid. Understanding these effects is crucial for optimizing reaction conditions, maximizing yields, and ensuring the reproducibility of your experimental results.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates and even alter reaction pathways. For a molecule like 3-cyano-3-phenylpropanoic acid, which possesses both a nitrile and a carboxylic acid functional group, the choice of solvent can dictate the outcome of various transformations, most notably decarboxylation and hydrolysis.
This guide will explore the mechanistic underpinnings of solvent effects and provide practical advice for troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My decarboxylation of 3-cyano-3-phenylpropanoic acid is sluggish. How can I increase the reaction rate?
A1: The decarboxylation of β-keto acids and their analogs, like 3-cyano-3-phenylpropanoic acid, typically proceeds through a cyclic, concerted transition state.[1] This mechanism involves the formation of an enol intermediate.[1] To accelerate this reaction, consider the following:
-
Solvent Choice: While one might intuitively select a polar solvent to stabilize charged intermediates, studies on similar compounds have shown that a significant rate acceleration in highly polar solvents is not always observed.[1] This is because the cyclic transition state is not significantly more polar than the starting material.[1] However, aprotic solvents are generally preferred over protic solvents.
-
Temperature: Increasing the reaction temperature will almost always increase the rate of decarboxylation. However, be mindful of potential side reactions at higher temperatures.
-
Catalysis: While this reaction can occur thermally, the addition of a mild acid or base catalyst can sometimes facilitate the reaction, although care must be taken to avoid unwanted side reactions like nitrile hydrolysis.
Q2: I am observing significant nitrile hydrolysis to either an amide or a carboxylic acid. How can I minimize this side reaction?
A2: Nitrile hydrolysis is a common side reaction, especially under harsh acidic or basic conditions and elevated temperatures.[2] To suppress this unwanted pathway:
-
pH Control: Maintain a neutral or slightly acidic pH if possible. Strong acidic or basic conditions will promote hydrolysis.
-
Solvent Selection: Polar protic solvents, like water and alcohols, can participate in and facilitate hydrolysis.[3][4] Using a polar aprotic solvent such as DMF, DMSO, or acetonitrile can help to minimize this side reaction as they do not have O-H or N-H bonds and cannot act as hydrogen bond donors.[3][4]
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired reaction. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent further conversion to the hydrolyzed product.
Q3: How does solvent polarity affect the stability of the transition state in the decarboxylation of 3-cyano-3-phenylpropanoic acid?
A3: The effect of solvent polarity on reaction rates is linked to its ability to stabilize the transition state relative to the reactants.[5] For reactions proceeding through a more polar transition state than the reactants, polar solvents will increase the reaction rate.[5]
For the decarboxylation of compounds like 3-cyano-3-phenylpropanoic acid, which is believed to proceed through a cyclic, relatively nonpolar transition state, the effect of solvent polarity is less pronounced.[1] Research on analogous β-keto acids has shown that there is no significant rate acceleration in solvents with high dielectric constants.[1] This suggests that the transition state is not substantially more polar than the ground state.
Q4: What is the difference between polar protic and polar aprotic solvents, and why is it important for my reaction?
A4: This is a critical distinction in organic chemistry.
-
Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[3][6] They are effective at solvating both cations and anions. However, their ability to hydrogen bond with nucleophiles can sometimes decrease their reactivity.[4]
-
Polar Aprotic Solvents: These solvents, including acetone, DMF, and DMSO, have dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3][7] They are good at solvating cations but less effective at solvating anions. This can leave anions more "naked" and therefore more nucleophilic, which can be advantageous in certain reactions.[4]
For your experiments with 3-cyano-3-phenylpropanoic acid, if you are performing a reaction where the carboxylate anion is a key intermediate, a polar aprotic solvent might enhance its reactivity. Conversely, if you want to suppress reactions involving water or other protic species, a polar aprotic solvent is the better choice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Insufficient temperature. 2. Inappropriate solvent choice leading to poor solubility or stabilization of the transition state. 3. Deactivation of catalyst (if used). | 1. Gradually increase the reaction temperature while monitoring for side products. 2. Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF). 3. Ensure the catalyst is fresh and used under appropriate conditions (e.g., inert atmosphere if required). |
| Formation of multiple products | 1. Side reactions such as nitrile hydrolysis or polymerization. 2. Reaction temperature is too high. 3. Presence of impurities in the starting material or solvent. | 1. Switch to a polar aprotic solvent to minimize hydrolysis.[4] 2. Optimize the reaction temperature to favor the desired product. 3. Purify the starting material and use high-purity, dry solvents. |
| Inconsistent reaction rates | 1. Variations in solvent purity, especially water content. 2. Inconsistent temperature control. 3. Differences in mixing efficiency. | 1. Use freshly distilled or anhydrous solvents and maintain an inert atmosphere if the reaction is moisture-sensitive. 2. Ensure accurate and stable temperature control using a reliable heating mantle or oil bath. 3. Use consistent stirring rates and vessel shapes. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. | 1. Choose a solvent from which the product is likely to precipitate upon cooling or by adding an anti-solvent. 2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through celite. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Kinetics
This protocol provides a framework for studying the kinetics of reactions involving 3-cyano-3-phenylpropanoic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, dissolve a known concentration of 3-cyano-3-phenylpropanoic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Place the flask in a pre-heated oil bath or use a heating mantle with a temperature controller to maintain a constant reaction temperature.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent that will stop the reaction.[8] The choice of quenching solvent will depend on the analytical method being used.
-
Analysis: Analyze the quenched samples using a suitable technique such as HPLC, GC-MS (after derivatization), or NMR spectroscopy to determine the concentration of the starting material and any products.[9][10]
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate and order.
Protocol 2: Solvent Screening for Decarboxylation
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each in a different solvent (e.g., toluene, dioxane, acetonitrile, DMF, DMSO).
-
Consistent Conditions: Ensure that the concentration of 3-cyano-3-phenylpropanoic acid, the reaction temperature, and the stirring rate are identical for all reactions.
-
Monitoring: Monitor the progress of each reaction by TLC or by taking samples for analysis at set time points.
-
Comparison: Compare the rates of disappearance of the starting material in each solvent to identify the optimal solvent for the decarboxylation reaction.
Visualizing the Concepts
Reaction Pathway and Solvent Influence
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Journal of Chemical Education. (2026). Real-Time Monitoring of Aspirin Synthesis Using Raman Spectroscopy: A Kinetics Experiment for Physical Chemistry Laboratory. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
-
European Journal of Organic Chemistry. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [Link]
-
International Journal of Social Science and Education. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. [Link]
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- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Synthesis of 3-Cyano-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-Cyano-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the critical role of temperature optimization to maximize yield and purity.
Introduction to the Synthesis
The synthesis of 3-Cyano-3-phenylpropanoic acid is a multi-step process that requires careful control of reaction conditions, particularly temperature, to achieve high yields and minimize the formation of impurities. The most common synthetic route involves a Knoevenagel condensation of benzaldehyde with an active methylene compound, typically ethyl cyanoacetate, followed by hydrolysis of the resulting ester. A critical challenge in this synthesis is the thermal lability of the final product, which is prone to decarboxylation.
This guide will provide a detailed workflow, address common issues encountered during the synthesis, and offer scientifically grounded solutions to overcome these challenges.
Experimental Workflow Overview
The synthesis of 3-Cyano-3-phenylpropanoic acid can be visualized as a two-stage process. The first stage is the Knoevenagel condensation to form an intermediate, ethyl 2-cyano-3-phenylacrylate. The second stage is the hydrolysis of this intermediate to yield the final product.
Caption: Synthetic pathway for 3-Cyano-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate?
A1: The optimal temperature for the Knoevenagel condensation is a balance between reaction rate and selectivity. While the reaction can be performed at a range of temperatures, from room temperature to the reflux temperature of the solvent, it is generally recommended to maintain a temperature at or below 50°C.[1] Higher temperatures can accelerate the reaction but may also lead to the formation of undesired side products, thereby reducing the overall yield and purity of the desired intermediate.[1] Some protocols have reported using higher temperatures, such as 80°C, which may be suitable with specific catalysts and reaction setups designed to minimize side reactions.[2]
Q2: What are the common catalysts used for the Knoevenagel condensation in this synthesis?
A2: A variety of basic catalysts can be employed for the Knoevenagel condensation. Weak organic bases are often preferred to minimize side reactions. Commonly used catalysts include:
The choice of catalyst can influence the optimal reaction temperature and time. It is advisable to perform small-scale optimization experiments to determine the best catalyst and conditions for your specific setup.
Q3: What are the recommended conditions for the hydrolysis of ethyl 2-cyano-3-phenylacrylate?
A3: The hydrolysis, or saponification, of the ethyl ester intermediate is typically carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. The reaction can often proceed at room temperature, though gentle heating may be required to ensure complete conversion.[5] For similar compounds, hydrolysis temperatures in the range of 80-130°C have been reported, although for the thermally sensitive 3-Cyano-3-phenylpropanoic acid, lower temperatures are advisable to prevent decarboxylation.[6] Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the starting material.
Q4: How can I purify the final product, 3-Cyano-3-phenylpropanoic acid?
A4: Purification of 3-Cyano-3-phenylpropanoic acid is typically achieved by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[4] The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes turbid. Upon cooling, the purified product should crystallize out. It is critical to avoid prolonged heating during the dissolution step to minimize the risk of decarboxylation. The purified crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent.[4][7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 3-Cyano-3-phenylpropanoic acid, with a focus on temperature-related issues.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or no yield of Knoevenagel condensation product | Insufficient Temperature: The reaction may be too slow at very low temperatures. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC. A temperature around 40-50°C is often a good starting point.[1] |
| Ineffective Catalyst: The chosen catalyst may not be sufficiently basic to promote the reaction under the current conditions. | Consider switching to a stronger base catalyst (e.g., from triethylamine to DABCO) or increasing the catalyst loading. | |
| Formation of multiple spots on TLC during Knoevenagel condensation | Excessive Temperature: High temperatures can lead to the formation of side products. | Reduce the reaction temperature to below 50°C.[1] Consider running the reaction at room temperature for a longer duration. |
| Incorrect Stoichiometry: An excess of benzaldehyde or ethyl cyanoacetate can lead to side reactions. | Ensure accurate measurement of starting materials. A slight excess of the active methylene component is sometimes used. | |
| Low yield of final carboxylic acid after hydrolysis | Incomplete Hydrolysis: The saponification reaction may not have gone to completion. | Extend the reaction time at room temperature or apply gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC until the ester starting material is no longer visible. |
| Decarboxylation of the Product: The final product is thermally unstable and can decarboxylate upon heating to form cinnamonitrile.[6][8] | Avoid excessive heating during hydrolysis and subsequent workup and purification steps. If heating is necessary, use the lowest effective temperature for the shortest possible time. | |
| Presence of a non-polar impurity in the final product | Decarboxylation Product: The impurity is likely cinnamonitrile, the product of decarboxylation. | This is a strong indication that the temperature during the synthesis or purification was too high. Re-evaluate all heating steps and aim for lower temperatures. |
| Difficulty in purifying the final product | Inappropriate Recrystallization Solvent: The chosen solvent system may not be effective for removing specific impurities. | Experiment with different recrystallization solvent mixtures. Good options include ethanol/water, isopropanol/water, or toluene.[9] |
| Oiling out during Recrystallization: The compound may be melting or has low solubility in the hot solvent. | Ensure the compound is fully dissolved in the minimum amount of hot solvent before adding the anti-solvent (e.g., water). Cool the solution slowly to promote crystal growth rather than precipitation. |
In-Depth Scientific Explanations
The Role of Temperature in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reaction rate is temperature-dependent, following the principles of chemical kinetics. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus accelerating the reaction. However, elevated temperatures can also provide sufficient energy to overcome the activation energy of undesired side reactions, such as self-condensation of the aldehyde or polymerization reactions. For the synthesis of ethyl 2-cyano-3-phenylacrylate, maintaining a moderate temperature (e.g., ≤ 50°C) is often optimal to favor the desired reaction pathway while minimizing the formation of byproducts.[1]
The Thermal Instability of β-Cyanocarboxylic Acids
3-Cyano-3-phenylpropanoic acid is a β-cyanocarboxylic acid. This class of compounds is known to be susceptible to thermal decarboxylation. The mechanism of decarboxylation involves a cyclic transition state where the carboxylic acid proton is transferred to the nitrile group, facilitating the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable cinnamonitrile.[8]
Caption: Proposed mechanism for the thermal decarboxylation.
This inherent instability necessitates careful temperature control throughout the synthesis, particularly during the hydrolysis and purification stages. Any step involving heat should be performed at the lowest possible temperature and for the shortest duration necessary to achieve the desired transformation or dissolution.
Experimental Protocols
Protocol 1: Knoevenagel Condensation at Optimized Temperature
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to 45-50°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Saponification under Mild Conditions
-
Dissolve the crude ethyl 2-cyano-3-phenylacrylate in ethanol.
-
Add a solution of sodium hydroxide (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
If the reaction is sluggish, gently warm the mixture to 40°C.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 2-3.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
Protocol 3: Purification by Recrystallization
-
Transfer the crude 3-Cyano-3-phenylpropanoic acid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
References
- Organic Syntheses. (2008). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 85, 295.
-
Yuan, J., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29005-29011. [Link]
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. BenchChem.
- Reddy, B. V. S., et al. (2018). An efficient, time effective and greener procedure of C–C bond formation under mild condition has been developed for the production of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds.
- Gholap, S. S., Yadav, A. K., & Vaidya, P. D. (2025). Cu─Mg─Al LDH: An Efficient Catalyst for Knoevenagel Condensation.
- Westheimer, F. H. (1941). The Decarboxylation of Acetoacetic Acid and of its Anion. Journal of the American Chemical Society, 63(7), 1977-1978.
- Hernández-León, F., & Pérez-García, M. (2017). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
- Reddit. (2023).
-
PubChem. (n.d.). 3-Cyano-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-3-phenylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Takeda, K., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed.
- Gholap, S. S., Yadav, A. K., & Vaidya, P. D. (2025). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
- OperaChem. (2024).
- Yuan, J., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
- Quora. (2018). What is the optimum temperature range for saponification in cold process soap making?. Quora.
- Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.).
- Crafter's Choice. (2018).
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
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Technical Support Center: Enhancing Enantioselectivity in Reactions with 3-Cyano-3-phenylpropanoic Acid Derivatives
Welcome to the technical support center for the enantioselective synthesis of 3-cyano-3-phenylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your chiral syntheses. The asymmetric construction of the stereocenter in these molecules is a critical step in the development of various pharmaceuticals and fine chemicals. This resource addresses common challenges and offers solutions grounded in established catalytic principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing chiral 3-cyano-3-phenylpropanoic acid derivatives, and what are the key challenges to achieving high enantioselectivity?
The most prevalent method for the asymmetric synthesis of 3-cyano-3-phenylpropanoic acid derivatives is the enantioselective conjugate addition (Michael addition) of a cyanide source to an α,β-unsaturated precursor, such as a cinnamate derivative.[1][2] The primary challenge lies in controlling the facial selectivity of the nucleophilic attack on the β-carbon of the Michael acceptor. This requires a well-designed chiral catalytic system that can effectively create a chiral environment around the substrate.
Factors that significantly influence enantioselectivity include the choice of catalyst, solvent, temperature, and the nature of the cyanide source. Low enantiomeric excess (e.e.) is a common issue that can arise from a suboptimal combination of these parameters.
Q2: My enantiomeric excess is consistently low. Where should I start my troubleshooting process?
Low enantioselectivity is a multifaceted problem. A systematic approach to troubleshooting is essential. We recommend the following tiered approach:
-
Catalyst System Evaluation: The chiral catalyst is the heart of the asymmetric transformation. Its structure, loading, and activation (if required) are critical.
-
Reaction Condition Optimization: Solvent and temperature are powerful tools for modulating the chiral induction.
-
Substrate and Reagent Quality Control: Impurities can have a detrimental effect on catalytic activity and selectivity.
-
Reaction Kinetics and Monitoring: Understanding the reaction progress can reveal underlying issues.
The following troubleshooting guides will delve into each of these areas in detail.
Troubleshooting Guides
Guide 1: Catalyst System Optimization
Problem: Low e.e. despite using a known chiral catalyst.
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Catalyst Choice | The "no-free-lunch" principle applies in catalysis; a catalyst that is effective for one substrate may not be for another. The steric and electronic properties of the 3-cyano-3-phenylpropanoic acid derivative precursor must be compatible with the chiral pocket of the catalyst. | Screen a variety of catalyst classes. For conjugate additions of cyanide, consider chiral Lewis acids (e.g., Mg-BINOL complexes), N-heterocyclic carbenes (NHCs), and bifunctional organocatalysts like thioureas or primary amines.[3][4][5] |
| Suboptimal Catalyst Loading | Too low a catalyst loading may result in a significant uncatalyzed background reaction, which is racemic. Conversely, excessively high loading can sometimes lead to the formation of catalyst aggregates with lower selectivity. | Perform a catalyst loading study, typically ranging from 1 to 10 mol%. Plot the observed e.e. against catalyst loading to identify the optimal concentration. |
| Catalyst Decomposition or Inhibition | Chiral catalysts can be sensitive to air, moisture, or impurities in the reagents or solvents. The substrate or product itself can sometimes inhibit the catalyst. | Ensure all reagents and solvents are rigorously purified and dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If product inhibition is suspected, consider running the reaction to a lower conversion. |
| Incorrect Ligand-to-Metal Ratio (for metal catalysts) | For metal-based catalysts, the stoichiometry of the chiral ligand to the metal center is crucial for the formation of the active catalytic species. | Optimize the ligand-to-metal ratio. This may involve screening ratios such as 1:1, 1.1:1, and 1.2:1 to ensure the formation of the desired chiral complex. |
Guide 2: Optimizing Reaction Conditions
Problem: Catalyst screening did not significantly improve enantioselectivity.
| Parameter | Explanation | Troubleshooting Protocol |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the enantiomeric pathways. Solvent polarity, viscosity, and coordinating ability all play a role. | Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate, and polar aprotic solvents like acetonitrile). Even small amounts of a co-solvent can sometimes have a significant impact.[6] |
| Temperature | Lowering the reaction temperature generally increases enantioselectivity. This is because the difference in the activation energies for the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system. | Temperature Profiling: Run the reaction at a series of controlled temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C). Plot the resulting e.e. versus temperature to determine the optimal balance between reaction rate and selectivity. |
| Concentration | The concentration of reactants can influence the aggregation state of the catalyst and the kinetics of the desired reaction versus any background reactions. | Concentration Study: Vary the concentration of the limiting reagent (typically the Michael acceptor) while keeping the ratios of other components constant. |
| Additives | Additives such as co-catalysts, acids, or bases can significantly impact the reaction by activating the catalyst or substrate, or by suppressing side reactions. For instance, in some organocatalyzed Michael additions, a Brønsted acid additive can enhance both reactivity and enantioselectivity.[7] | Additive Screening: If applicable to your catalytic system, screen a range of additives. For example, in primary amine-catalyzed reactions, various carboxylic acids can be tested as co-catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Cyanide
This protocol provides a starting point for the optimization of the enantioselective conjugate addition of a cyanide source to an α,β-unsaturated ester derivative of phenylpropanoic acid.
-
To a flame-dried reaction vial under an inert atmosphere, add the chiral catalyst (e.g., a chiral thiourea organocatalyst, 1-10 mol%).
-
Add the α,β-unsaturated ester (1.0 eq) and the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the cyanide source (e.g., trimethylsilyl cyanide, TMSCN, 1.2-2.0 eq) dropwise over a period of 10-15 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis
Accurate determination of enantiomeric excess is crucial for optimizing your reaction.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of your 3-cyano-3-phenylpropanoic acid derivative. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol.
-
Vary the ratio of the solvents to optimize the separation of the enantiomers.
-
Small amounts of additives, such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), can improve peak shape and resolution.
-
-
Analysis:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e. = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100).
-
Visualizations
Caption: Enantioselective Michael Addition Workflow.
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
References
-
NHC-catalyzed enantioselective access to β-cyano carboxylic esters via in situ substrate alternation and release. PubMed Central. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. PubMed Central. [Link]
-
Mechanistic studies of enantioselectivities of reaction a Control... ResearchGate. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed Central. [Link]
-
11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. Chemistry LibreTexts. [Link]
-
(PDF) NHC-catalyzed enantioselective access to β-cyano carboxylic esters via in situ substrate alternation and release. ResearchGate. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Enantioselective cyanation of benzaldehyde: An asymmetric polymeric catalyst in a microreactor. ResearchGate. [Link]
-
Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. [Link]
-
Synthesis of β-cyano ketone intermediate 18. Reagents and conditions:... ResearchGate. [Link]
-
Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. ResearchGate. [Link]
-
Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. PubMed Central. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Computational investigation of Rh-catalyzed three-component arylamidation of alkenes: mechanism, regioselectivity, and enantioselectivity. ResearchGate. [Link]
-
Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]
-
Recent advances of organocatalytic enantioselective Michael-addition to chalcone | Request PDF. ResearchGate. [Link]
-
Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition. Sci-Hub. [Link]
-
(PDF) Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. ResearchGate. [Link]
-
Preliminary mechanistic studies. | Download Scientific Diagram. ResearchGate. [Link]
-
Catalytic Enantioselective Cyanation: Recent Advances and Perspectives. ResearchGate. [Link]
-
Catalytic Enantioselective Cyanation: Recent Advances and Perspectives. Semantic Scholar. [Link]
-
Novel cyclodimerization reactions of 2-cyano-3-phenylprop-2-enamide. CentAUR. [Link]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 3-Cyano-3-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Arylpropanoic Acid Scaffolds
Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with prominent examples including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The incorporation of a cyano (nitrile) group into the 3-phenylpropanoic acid scaffold introduces unique electronic and steric properties, opening avenues for novel biological activities. The cyano group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, and its presence can significantly influence the compound's metabolic stability and pharmacokinetic profile.
Derivatives of 3-cyano-3-phenylpropanoic acid have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities. Understanding the nuances of how structural modifications to this core scaffold impact biological efficacy is paramount for the rational design of new and improved therapeutic agents.
Comparative Biological Evaluation: A Focus on Anticancer and Antimicrobial Activities
While comprehensive comparative data on a wide array of 3-cyano-3-phenylpropanoic acid derivatives remains an area of active research, this guide synthesizes available information on related structures to provide a framework for evaluation. We will explore key biological activities and the structure-activity relationships that have been elucidated for analogous compounds.
Anticancer Activity
The anticancer potential of compounds bearing the arylpropanoic acid and cyano moieties has been a subject of significant investigation. The mechanism of action often involves the inhibition of key enzymes or signaling pathways critical for cancer cell proliferation and survival.
Structure-Activity Relationship Insights:
Studies on related cyano-containing heterocyclic compounds have demonstrated that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity. For instance, in a series of 2-amino-3-cyano-quinoline derivatives, the presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring at the 4-position of the quinoline core significantly enhanced cytotoxicity against A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) cell lines.[1][2] Specifically, a 2,4-dichloro substitution resulted in the most potent activity.[1][2] This suggests that for 3-cyano-3-phenylpropanoic acid derivatives, systematic variation of substituents on the phenyl ring is a crucial strategy for optimizing anticancer efficacy.
Key Experimental Data:
To illustrate the comparative evaluation process, the following table summarizes hypothetical cytotoxicity data for a series of substituted 3-cyano-3-phenylpropanoic acid derivatives against common cancer cell lines. This data is representative of the type of results obtained in such studies.
| Compound ID | Phenyl Ring Substituent | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. PC-3 (Prostate) |
| CPPA-1 | Unsubstituted | 85.2 | 92.5 | >100 |
| CPPA-2 | 4-Chloro | 42.1 | 55.8 | 68.3 |
| CPPA-3 | 4-Fluoro | 51.7 | 63.2 | 75.1 |
| CPPA-4 | 4-Methyl | 78.9 | 85.1 | 95.4 |
| CPPA-5 | 4-Methoxy | 65.3 | 72.9 | 81.6 |
| CPPA-6 | 2,4-Dichloro | 15.8 | 21.4 | 33.7 |
Note: The data in this table is illustrative and intended to represent the format of comparative experimental results. Lower IC50 values indicate greater cytotoxic potency.
Antimicrobial Activity
The 3-cyano-3-phenylpropanoic acid scaffold also holds promise for the development of novel antimicrobial agents. The presence of the cyano and carboxylic acid functional groups allows for diverse interactions with bacterial and fungal targets.
Structure-Activity Relationship Insights:
For related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both the parent compounds and their hydroarylation products have demonstrated significant antimicrobial activity against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus.[3] This indicates that the core 3-arylpropanoic acid structure is a valid starting point for antimicrobial drug discovery. Further derivatization, such as the synthesis of esters and amides from the carboxylic acid moiety, can be explored to enhance activity and improve pharmacokinetic properties. For instance, studies on other propionic acid derivatives have shown that the formation of esters or Schiff bases can lead to compounds with appreciable antimicrobial potential.
Key Experimental Data:
The following table provides a representative comparison of the antimicrobial activity of hypothetical 3-cyano-3-phenylpropanoic acid derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Phenyl Ring Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| CPPA-1 | Unsubstituted | 128 | 256 | 128 |
| CPPA-2 | 4-Chloro | 64 | 128 | 64 |
| CPPA-7 (Ester) | Unsubstituted (Ethyl Ester) | 64 | 128 | 64 |
| CPPA-8 (Amide) | Unsubstituted (Amide) | 32 | 64 | 32 |
Note: The data in this table is illustrative. Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the standard methodologies for the key assays discussed in this guide.
Synthesis of 3-Cyano-3-phenylpropanoic Acid Derivatives
A common synthetic route to 3-cyano-3-phenylpropanoic acid involves the Knoevenagel condensation of a substituted benzaldehyde with cyanoacetic acid, followed by reduction of the resulting cinnamic acid derivative.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-Cyano-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel molecules is paramount. 3-Cyano-3-phenylpropanoic acid, a compound with a chiral center and multiple functional groups, serves as a key intermediate in various synthetic pathways. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of validated analytical methods for 3-Cyano-3-phenylpropanoic acid, offering a framework for robust analytical development and validation grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is suitable for its intended purpose.[1][2] This guide will explore two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and delve into the specifics of their validation in the context of 3-Cyano-3-phenylpropanoic acid analysis.
Understanding the Analyte: 3-Cyano-3-phenylpropanoic Acid
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of 3-Cyano-3-phenylpropanoic acid.
-
Structure: C₁₀H₉NO₂[3]
-
Molecular Weight: 175.18 g/mol [3]
-
Key Functional Groups: Carboxylic acid, nitrile, phenyl group.
-
Chirality: Contains a stereocenter at the C3 position.
The presence of a phenyl group provides a chromophore suitable for UV detection in HPLC. The carboxylic acid group imparts polarity and acidity, influencing solubility and chromatographic retention, while also necessitating derivatization for volatile analysis by GC. The nitrile group adds to the molecule's polarity.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to handle a wide range of compound polarities. For 3-Cyano-3-phenylpropanoic acid, an RP-HPLC method with UV detection is the most logical starting point for assay and impurity determination.
Causality Behind Experimental Choices
A C18 column is selected as the stationary phase due to its hydrophobic nature, which will interact with the phenyl group of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), allows for the elution of the analyte by modulating the polarity. The addition of an acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase is critical.[4] By lowering the pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte is maintained in its protonated, less polar form. This prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification.[4]
Diagram: RP-HPLC Workflow for 3-Cyano-3-phenylpropanoic Acid Analysis
Caption: Workflow for RP-HPLC analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is adapted from established methods for similar aromatic carboxylic acids.[4]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time (typically 5-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the carboxyl group) or ~254 nm (for the phenyl group). 210 nm often provides higher sensitivity.[4]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of 3-Cyano-3-phenylpropanoic acid reference standard in 100 mL of diluent to get a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method Validation: A Self-Validating System
The validation of this HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability.[2]
-
Specificity and Stability-Indicating Properties: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. A forced degradation study is essential to demonstrate this. The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak, and the peak purity of the analyte can be confirmed using a photodiode array (PDA) detector.
-
Linearity: This is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: Analyze the five (or more) calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.[1]
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day and/or with a different instrument.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Detection Limit (DL) and Quantitation Limit (QL):
-
DL: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
QL: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Estimation: Often determined based on the signal-to-noise ratio (3:1 for DL, 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criterion: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
-
Alternative Technique: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, 3-Cyano-3-phenylpropanoic acid requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound.[5]
Causality Behind Experimental Choices
Esterification is the most common derivatization method for carboxylic acids for GC analysis.[5] Methylation, for instance, using diazomethane or BF₃/methanol, converts the polar -COOH group into a nonpolar -COOCH₃ ester. This significantly increases the analyte's volatility, making it suitable for GC. A non-polar or medium-polarity capillary column is typically used for separation, and a Flame Ionization Detector (FID) provides a robust and universally responsive detection method for organic compounds. GC-Mass Spectrometry (GC-MS) can also be used for definitive identification of the analyte and any impurities.[1][6]
Diagram: GC with Derivatization Workflow
Caption: Workflow for GC analysis including derivatization.
Detailed Experimental Protocol: GC-FID Method
-
Derivatization (Methylation with BF₃/Methanol):
-
Accurately weigh the sample containing the analyte into a vial.
-
Add a known volume of an internal standard solution (e.g., a structurally similar carboxylic acid not present in the sample).
-
Evaporate to dryness under a stream of nitrogen.
-
Add 1 mL of 14% Boron Trifluoride in Methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl ester derivative for GC analysis.
-
-
Instrumentation and Conditions:
-
GC System: A standard GC with an FID or MS detector.
-
Column: DB-5 or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID).
-
The validation of the GC method follows the same principles (specificity, linearity, accuracy, etc.) as the HPLC method, with the added consideration that the efficiency and consistency of the derivatization step must be carefully controlled and demonstrated.
Performance Comparison of Analytical Methods
The choice between HPLC and GC often depends on the specific requirements of the analysis, such as the need for impurity profiling, speed, and available equipment.
| Parameter | RP-HPLC with UV Detection | GC with FID/MS Detection | Rationale & Insights |
| Sample Preparation | Simple dissolution and filtration. | Multi-step: derivatization and extraction required. | HPLC offers significantly higher throughput due to simpler sample preparation. |
| Specificity | High; can be developed into a stability-indicating method. | High, especially with MS detection. | Both can be highly specific. HPLC is generally preferred for stability studies of non-volatile compounds. |
| Sensitivity (QL) | Typically in the low µg/mL to ng/mL range. | Can achieve low ng/mL sensitivity, especially with MS. | Both methods can be very sensitive, but GC-MS often provides lower detection limits. |
| Precision (%RSD) | Excellent; typically < 2%. | Good; typically < 5%, but can be higher due to the derivatization step. | The additional derivatization step in GC can introduce more variability. |
| Accuracy (% Recovery) | Excellent; typically 98-102%. | Good; typically 95-105%, dependent on derivatization yield. | HPLC accuracy is generally higher and more straightforward to demonstrate. |
| Chiral Analysis | Possible with a chiral stationary phase (CSP) column.[2][7] | Possible with a chiral GC column. | Chiral separation is a specialized requirement. Both techniques have well-established chiral columns available. |
| Throughput | High. | Lower due to sample preparation and longer run times. | For routine QC, HPLC is generally faster. |
Special Consideration: Chiral Separation
As 3-Cyano-3-phenylpropanoic acid is a chiral molecule, distinguishing between its enantiomers may be critical, as they can exhibit different pharmacological activities.[2] Both HPLC and GC can be adapted for chiral separations by using a chiral stationary phase (CSP). For HPLC, polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of carboxylic acids, sometimes requiring the use of specific mobile phase modifiers.[2][8]
Conclusion and Recommendation
For the routine analysis of 3-Cyano-3-phenylpropanoic acid, including assay and impurity profiling, a validated RP-HPLC method is the superior choice . Its simplicity, high precision, robustness, and direct applicability without derivatization make it ideal for quality control environments. The method can be readily validated to be stability-indicating, which is a critical requirement in pharmaceutical development.
A GC method serves as a valuable orthogonal technique . It is particularly useful for confirmation of identity (especially with an MS detector) and for the analysis of specific volatile impurities that may not be amenable to HPLC. However, the requirement for derivatization makes it more complex and less suitable for high-throughput applications.
Ultimately, the selection and validation of an analytical method must be fit-for-purpose, guided by a thorough understanding of the analyte's properties and the specific analytical challenges to be addressed. The frameworks provided in this guide, grounded in established scientific principles and regulatory standards, offer a robust starting point for any scientist tasked with the analysis of 3-Cyano-3-phenylpropanoic acid.
References
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80, 1095–1100. Available at: [Link]
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Amendola, L., et al. (1997). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Cyano-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]
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Kataev, S. S., & Shklyaev, Y. V. (2018). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
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Tan, H. Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
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Ribeiro, A. R., et al. (2019). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]
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Aboul-Enein, H. Y. (1998). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]
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Nollet, L. M. L., & De Gelder, L. (2013). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
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Abdel-Kawy, M., et al. (2011). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 135-143. Available at: [Link]
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Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316. Available at: [Link]
-
Seebach, D., et al. (2003). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]
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Siadati, S. A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Available at: [Link]
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Ares, A. M., et al. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. University of Valladolid Institutional Repository. Available at: [Link]
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Luo, Y., et al. (2011). Synthesis and characterization of 3, 3'-dicyano-4, 4'-azofuroxan. ResearchGate. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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Hutt, A. J., et al. (1986). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. PubMed. Available at: [Link]
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Adhikari, K., & Jutila, M. (2018). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. PMC. Available at: [Link]
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Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 3-Cyano-3-phenylpropanoic Acid Derivatives as DPP-4 Inhibitors
For researchers, scientists, and drug development professionals venturing into the promising landscape of novel therapeutics for type 2 diabetes, the 3-cyano-3-phenylpropanoic acid scaffold has emerged as a compelling starting point for the design of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides an in-depth comparison of the primary in vitro assays used to evaluate the inhibitory activity of these compounds, grounded in both theoretical principles and practical, field-proven insights. Our focus is to equip you with the knowledge to not only execute these assays with precision but also to make informed decisions about which methodology best suits your research objectives.
The Central Role of DPP-4 Inhibition in Glycemic Control
Dipeptidyl peptidase-4 is a serine protease that plays a pivotal role in glucose homeostasis.[1] Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and are responsible for stimulating insulin secretion and suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control.[2] This mechanism of action has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes.
The 3-cyano-3-phenylpropanoic acid moiety and its derivatives represent a class of compounds with significant potential as DPP-4 inhibitors. Their structural features can be tailored to interact with the active site of the DPP-4 enzyme, making the robust in vitro evaluation of their inhibitory potency a critical step in the drug discovery pipeline.
Visualizing the DPP-4 Signaling Pathway
To fully appreciate the significance of DPP-4 inhibition, it is essential to understand its place within the broader context of glucose regulation. The following diagram illustrates the canonical DPP-4 signaling pathway.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Comparative Analysis of Key In Vitro Assays
The two most prevalent methods for assessing the in vitro activity of DPP-4 inhibitors are fluorescence-based assays and Liquid Chromatography-Mass Spectrometry (LC-MS) based assays. The choice between these techniques is a critical decision, contingent on factors such as throughput requirements, the physicochemical properties of the test compounds, and the desired level of analytical detail.
| Feature | Fluorescence-Based Assay | LC-MS-Based Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) releases a fluorescent molecule, leading to a quantifiable increase in fluorescence intensity. | Direct measurement of the enzymatic product and/or remaining substrate by separating the reaction components via liquid chromatography and detecting them with a mass spectrometer. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Lower-throughput, more suitable for detailed mechanistic studies and lead optimization. |
| Sensitivity | Generally high, but can be susceptible to interference. | Very high sensitivity and specificity. |
| Interference | Prone to interference from colored or fluorescent compounds, as well as compounds that affect light scattering.[3] | Less susceptible to interference from colored or fluorescent compounds. Provides unambiguous identification of substrate and product.[3] |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Data Output | Relative fluorescence units (RFU), which are then used to calculate percent inhibition and IC50 values. | Direct quantification of analyte concentrations, providing a more direct measure of enzyme activity. |
| Ideal Application | Primary screening of large compound libraries, initial hit identification. | Hit validation, lead optimization, kinetic studies, and analysis of complex biological matrices. |
Experimental Data: Evaluating Structurally Related DPP-4 Inhibitors
While specific data for a wide range of 3-cyano-3-phenylpropanoic acid derivatives is emerging, the following table presents IC50 values for structurally related compounds, illustrating the typical output of these in vitro assays. These examples include compounds with β-amino acid and cyanopyrrolidine moieties, which share key pharmacophoric features with the target scaffold.[2][4]
| Compound ID | Scaffold | Assay Type | IC50 (nM) | Reference |
| Sitagliptin | β-amino acid derivative | Fluorescence | 18 | [2] |
| Compound 2f | Pyrazole-thiosemicarbazone | Fluorescence | 1.266 ± 0.264 | [5] |
| Compound 2g | Pyrazole-thiosemicarbazone | Fluorescence | 4.775 ± 0.296 | [5] |
| Compound 2o | Pyrazole-thiosemicarbazone | Fluorescence | 18.061 ± 0.311 | [5] |
| Compound 2k | Pyrazole-thiosemicarbazone | Fluorescence | 22.671 ± 0.301 | [5] |
| Compound 2i | Pyrazole-thiosemicarbazone | Fluorescence | 43.312 ± 0.372 | [5] |
Note: The IC50 values presented are for comparative purposes and were obtained under specific experimental conditions as detailed in the cited literature.
Detailed Experimental Protocols
A self-validating system is paramount for ensuring the trustworthiness of your results. The following protocols are designed to be robust and include critical controls.
Protocol 1: Fluorescence-Based DPP-4 Inhibition Assay
This assay is the workhorse for initial screening due to its simplicity and high-throughput nature. The underlying principle is the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product.
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human DPP-4 enzyme to the desired concentration in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in DMSO and then dilute to the working concentration in assay buffer. A typical final concentration is 10-50 µM.
-
Prepare serial dilutions of the 3-cyano-3-phenylpropanoic acid test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control. A solvent control (e.g., DMSO) should also be included.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each test compound dilution, positive control, or solvent control to the appropriate wells.
-
Add 40 µL of the diluted DPP-4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of solvent control well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LC-MS-Based DPP-4 Inhibition Assay
This method offers superior specificity and is less prone to compound interference, making it ideal for validating hits from a primary screen and for detailed kinetic studies.
Caption: Workflow for an LC-MS-based DPP-4 inhibition assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of a suitable substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), in an appropriate solvent and dilute to the working concentration in assay buffer.[6]
-
Prepare serial dilutions of the test compounds and a positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the test compound (or control) and the DPP-4 enzyme solution.
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Quench the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial or plate.
-
Inject a defined volume of the sample onto an appropriate LC column (e.g., C18).
-
Separate the substrate and product using a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the substrate and product using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the substrate and product must be determined beforehand.
-
-
Data Analysis:
-
Generate a standard curve for the product to enable absolute quantification.
-
Calculate the amount of product formed in each reaction.
-
Determine the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Choosing the Right Assay: A Senior Scientist's Perspective
For a high-throughput screening campaign involving a large library of novel 3-cyano-3-phenylpropanoic acid derivatives, the fluorescence-based assay is the logical and cost-effective choice for the initial pass. Its speed and scalability allow for the rapid identification of initial "hits."
However, it is crucial to acknowledge the potential for false positives and negatives due to compound interference. Therefore, any hits identified from the primary screen must be validated using a more robust and specific method. This is where the LC-MS-based assay becomes indispensable. Its ability to directly and unambiguously measure substrate turnover provides the gold-standard confirmation of inhibitory activity. Furthermore, for lead optimization and detailed structure-activity relationship (SAR) studies, the precision and accuracy of the LC-MS assay are paramount.
In essence, these two assays are not mutually exclusive but rather complementary tools in the drug discovery workflow. A well-designed screening cascade will leverage the strengths of both methodologies to efficiently and confidently identify and characterize novel DPP-4 inhibitors.
Conclusion
The evaluation of 3-cyano-3-phenylpropanoic acid derivatives as DPP-4 inhibitors requires a thoughtful and methodologically sound approach. By understanding the principles, advantages, and limitations of both fluorescence-based and LC-MS-based in vitro assays, researchers can design and execute experiments that yield reliable and actionable data. This guide, by providing both the strategic rationale and detailed protocols, aims to empower you to confidently navigate the in vitro testing phase of your drug discovery journey.
References
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Center for Biotechnology Information. [Link]
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Novel DPP-4 Inhibitors Against Diabetes. ResearchGate. [Link]
-
Synthesis and DP-IV inhibition of cyano-pyrazoline derivatives as potent anti-diabetic agents. Europe PMC. [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Center for Biotechnology Information. [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Center for Biotechnology Information. [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. National Center for Biotechnology Information. [Link]
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Identification of diverse dipeptidyl peptidase IV inhibitors via structure-Based virtual screening. East China Normal University. [Link]
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LC-MS Method Development For The DPP-IV Inhibitor Screening. OMICS International. [Link]
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Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information. [Link]
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(PDF) Identification of DPP-4 Inhibitor Active Compounds Using Machine Learning Classification. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Cyano-3-phenylpropanoic Acid Analogs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-cyano-3-phenylpropanoic acid analogs. This scaffold has garnered significant interest in medicinal chemistry due to its potential to be tailored for a variety of biological targets. This document synthesizes data from multiple studies to illuminate the key structural modifications that influence the biological activity of these compounds, offering a foundation for the rational design of novel therapeutics. We will delve into their applications as enzyme inhibitors and receptor antagonists, presenting quantitative data, detailed experimental methodologies, and mechanistic insights.
Core Scaffold and Rationale for Derivatization
The 3-cyano-3-phenylpropanoic acid core presents a unique combination of functionalities: a carboxylic acid, a nitrile group, and a phenyl ring, all attached to a flexible three-carbon chain. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The phenyl ring can be substituted to explore electronic and steric effects, the carboxylic acid can be modified to alter polarity and engage in hydrogen bonding, and the cyano group can act as a key pharmacophoric element or be transformed into other functional groups.
Comparative Analysis of Biological Activities
The versatility of the 3-cyano-3-phenylpropanoic acid scaffold is evident in the diverse range of biological activities exhibited by its analogs. Below, we compare the SAR for different therapeutic targets.
Anticancer Activity
Recent studies have explored derivatives of the related 3-phenylpropanoic acid scaffold as potential anticancer agents. For instance, a series of novel polysubstituted thiazole derivatives incorporating a modified propanoic acid moiety have shown promising antiproliferative properties.[1] Structure-activity relationship analysis of these compounds revealed that their activity is highly dependent on the specific chemical structure.[1]
Notably, oxime and carbohydrazide derivatives demonstrated significant micromolar activity against small-cell lung carcinoma cells, including a drug-resistant cell line.[1] In silico modeling suggests that these compounds may interact with key cancer targets such as human SIRT2 and EGFR.[1]
Another study focused on β-phenylalanine derivatives, which share a similar backbone, and found that certain Schiff base derivatives containing a 4-chlorophenyl moiety retained potent antiproliferative activity in both drug-sensitive and multidrug-resistant lung cancer cell lines. This suggests that specific substitutions on the phenyl ring can overcome common drug resistance mechanisms.
Enzyme Inhibition
Analogs of the active metabolite of leflunomide, which features a cyano group, have been synthesized and evaluated as inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis.[2] The in vivo biological activity of these analogs was found to correlate well with their in vitro potency against DHODH.[2] This highlights the importance of the cyano-containing scaffold in targeting this enzyme for immunosuppressive and potentially anticancer applications.
(E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives, which can be considered analogs of 3-cyano-3-phenylpropanoic acid, have been investigated as tyrosinase inhibitors.[3] These compounds possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold and have demonstrated inhibitory activity against mushroom tyrosinase.[3] Docking simulations suggest that these molecules can bind directly to the active site of the enzyme.[3] One particular analog, CPA2, significantly suppressed tyrosinase activity and melanogenesis in B16F10 cells, indicating its potential for treating hyperpigmentation disorders.[3]
In the quest for treatments for type-II diabetes, inhibitors of DPP-IV have been developed based on a (2S)-cyanopyrrolidine scaffold linked to various substituted amines.[4] While not direct analogs of 3-cyano-3-phenylpropanoic acid, these studies underscore the utility of the cyano group in designing potent and selective enzyme inhibitors.
Receptor Antagonism
A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their binding affinity to prostaglandin E receptors (EP1-4), with a focus on their antagonist activity at the EP3 receptor.[5] These studies demonstrate that modifications to the phenyl ring and the propanoic acid side chain can lead to potent and selective receptor antagonists.[5]
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR trends can be identified for 3-cyano-3-phenylpropanoic acid analogs and related structures:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for determining biological activity and selectivity. For example, in anticancer agents, a 4-chlorophenyl group was associated with activity in drug-resistant cell lines.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to amides, hydrazides, and other derivatives can significantly impact potency and pharmacokinetic properties.[1][6]
-
The Role of the Cyano Group: The cyano group is a key feature in many active analogs, likely participating in important binding interactions with the target protein.[2][3]
-
Stereochemistry: For chiral centers, the stereochemistry can have a profound effect on biological activity, a common theme in drug design that is also observed in related structures.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these analogs are crucial.
General Synthesis of 3-Cyano-3-phenylpropanoic Acid Analogs
A common synthetic route to introduce the cyano group is through a Knoevenagel condensation.[7]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the starting substituted benzaldehyde and an active methylene compound (e.g., ethyl cyanoacetate) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Hydrolysis: The ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Data Presentation
Table 1: Comparative Anticancer Activity of Phenylpropanoic Acid Derivatives
| Compound ID | Key Structural Features | Cell Line | IC50 (µM) or % Viability | Reference |
| Oxime Derivative 21 | Thiazole and oxime moieties | H69 (SCLC) | Low micromolar | [1] |
| Carbohydrazide 25 | Thiazole and carbohydrazide | H69 (SCLC) | Low micromolar | [1] |
| Schiff Base 13b | β-phenylalanine, sulfonamide, 4-chlorophenyl | H69AR (Drug-resistant SCLC) | Potent antiproliferative | [8] |
| Compound 32 | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | HL60 | 1.36 | [6] |
Table 2: Comparative Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | Key Structural Features | IC50 or Activity | Reference |
| Leflunomide Metabolite Analog | DHODH | Cyano-containing scaffold | Correlates with in vivo activity | [2] |
| CPA2 | Tyrosinase | (E)-2-cyano-3-(substituted phenyl)acrylamide | Suppressed melanogenesis at 25 µM | [3] |
| Compound 5f | DPP-IV | (2S)-cyanopyrrolidine linked to aniline | 116 nM | [4] |
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, a conceptual workflow for a SAR study is presented below.
Caption: A conceptual workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The 3-cyano-3-phenylpropanoic acid scaffold and its analogs represent a promising area for drug discovery. The diverse biological activities observed, including anticancer, enzyme inhibitory, and receptor antagonist effects, highlight the versatility of this chemical framework. Future research should focus on systematic modifications of the core structure to build comprehensive SAR models. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in guiding the design of more potent and selective compounds. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates.
References
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For the discerning researcher, scientist, and drug development professional, the choice of an oxidant is a critical decision that profoundly influences the outcome of a chemical transformation. The ideal oxidant offers high selectivity, excellent yield, and operational simplicity while minimizing safety hazards and environmental impact. This guide provides an in-depth, objective comparison of commonly employed oxidants for key transformations, supported by experimental data, detailed protocols, and mechanistic insights to empower you in making the most informed selection for your synthetic endeavors.
The Oxidation of Alcohols to Aldehydes and Ketones: A Comparative Analysis
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The choice of oxidant is paramount, particularly when dealing with primary alcohols where over-oxidation to carboxylic acids is a common pitfall. Here, we compare three widely used methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
Comparative Performance Data
The following table summarizes the performance of PCC, Swern, and DMP oxidations for the conversion of primary and secondary alcohols to the corresponding aldehydes and ketones.
| Oxidant System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages |
| PCC | Benzyl alcohol | Benzaldehyde | ~85-95 | 2-4 | Room Temp. | Advantages: Easy to handle solid reagent.[1] Disadvantages: Chromium(VI) is toxic and carcinogenic; acidic conditions can affect sensitive substrates; difficult workup to remove chromium byproducts.[2] |
| Swern Oxidation | Benzyl alcohol | Benzaldehyde | 84.7 | < 1 | -78 | Advantages: Mild conditions, high yields, metal-free.[3] Disadvantages: Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; sensitive to water.[4] |
| Dess-Martin Periodinane (DMP) | Epoxy alcohol | Epoxy aldehyde | High | 0.33 | Room Temp. | Advantages: Mild, neutral pH, short reaction times, high chemoselectivity, stable solid.[5] Disadvantages: Potentially explosive under certain conditions; relatively expensive. |
Mechanistic Insights and Causality of Experimental Choices
The choice between these oxidants often hinges on the substrate's sensitivity and the desired scale of the reaction.
-
PCC (Pyridinium Chlorochromate): As a chromium(VI)-based reagent, PCC offers convenience as a stable, solid oxidant.[2][6] Its primary advantage is its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, a common issue with other strong chromium oxidants like Jones reagent.[2] However, the toxicity of chromium and the acidic nature of the reaction are significant drawbacks, often leading to the selection of alternative methods for sensitive or complex substrates.[2]
-
Swern Oxidation: This DMSO-based oxidation is renowned for its mildness and high yields, making it a workhorse for the synthesis of complex molecules with sensitive functional groups.[4] The reaction proceeds via an alkoxysulfonium ylide, which undergoes an intramolecular elimination to afford the carbonyl compound. The cryogenic temperature (-78 °C) is crucial to control the stability of the reactive intermediates. The generation of dimethyl sulfide, with its characteristic unpleasant odor, is a notable drawback.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent has gained popularity due to its operational simplicity, neutral reaction conditions, and broad functional group tolerance.[7] It is particularly useful for the oxidation of sensitive and complex alcohols.[5] The reaction proceeds through a periodinane intermediate, with the acetate ligands acting as an internal base to facilitate the elimination.[7] While DMP is a powerful and versatile reagent, its potential for explosive decomposition upon impact or heating necessitates careful handling.
Experimental Protocols and Workflow
This protocol describes the oxidation of a generic secondary alcohol to a ketone.
Materials:
-
Secondary alcohol
-
Pyridinium chlorochromate (PCC)
-
Celite® or molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of PCC (1.2 equivalents) and Celite® in anhydrous CH₂Cl₂ at 0 °C, add a solution of the secondary alcohol (1.0 equivalent) in anhydrous CH₂Cl₂.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography.
Experimental Workflow for PCC Oxidation
Caption: Workflow for the PCC oxidation of a secondary alcohol.
Epoxidation of Alkenes: A Comparison of Peroxyacids and Dioxiranes
Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation for introducing functionality into a molecule. The choice of oxidant dictates the reaction's selectivity, particularly with electron-rich versus electron-deficient alkenes.
Comparative Performance Data
The following table compares the performance of meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (DMDO) for the epoxidation of different alkenes.
| Oxidant | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages & Disadvantages |
| m-CPBA | Styrene | Styrene oxide | ~90 | 2-4 h | Room Temp. | Advantages: Readily available, well-established procedures.[9] Disadvantages: Acidic byproduct can cause epoxide ring-opening; shock-sensitive when pure.[9] |
| DMDO | Styrene | Styrene oxide | >95 | Minutes | Room Temp. | Advantages: Neutral conditions, high yields, volatile byproduct (acetone).[9] Disadvantages: Must be prepared in situ, volatile and potentially explosive.[10] |
| m-CPBA | Cyclohexene | Cyclohexene oxide | High | - | Room Temp. | Advantages: Effective for electron-rich alkenes. Disadvantages: Less effective for electron-deficient alkenes. |
| DMDO | 1,3-Cyclohexadiene | 1,3-Cyclohexadiene monoepoxide | Excellent | - | - | Advantages: Highly reactive, even with less reactive alkenes.[11] Disadvantages: Preparation requires care.[10] |
| Hydrogen Peroxide (with Mn catalyst) | Cyclooctene | Cyclooctene oxide | High | - | - | Advantages: Green oxidant (water is the only byproduct). Disadvantages: Often requires a catalyst and specific conditions to be effective.[12][13] |
Mechanistic Insights and Causality of Experimental Choices
-
meta-Chloroperoxybenzoic Acid (m-CPBA): As an electrophilic oxidant, m-CPBA reacts readily with electron-rich alkenes.[12] The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is transferred to the double bond.[12] The stereochemistry of the alkene is retained in the epoxide product. The acidic nature of the m-chlorobenzoic acid byproduct can lead to undesired epoxide ring-opening, a consideration when working with sensitive substrates.
-
Dimethyldioxirane (DMDO): This cyclic peroxide is a highly reactive and neutral oxidizing agent.[10] Its high reactivity allows for the epoxidation of a wide range of alkenes, including those that are less reactive towards peroxyacids. The reaction is believed to proceed through a spiro transition state.[11] A significant advantage of DMDO is that the only byproduct is acetone, which is volatile and easily removed. However, DMDO must be prepared in situ from potassium peroxymonosulfate (Oxone®) and acetone, and it is a volatile and potentially explosive compound that must be handled with care.[10]
-
Hydrogen Peroxide: As a "green" oxidant, hydrogen peroxide is an attractive choice, with water being the only byproduct. However, its reactivity is often insufficient for the direct epoxidation of many alkenes. Catalytic systems, often employing transition metals like manganese, are typically required to activate the hydrogen peroxide.[12][13] These systems can be highly effective for specific substrates but may require optimization of reaction conditions.
Experimental Protocols and Workflow
This protocol describes the epoxidation of a generic alkene.
Materials:
-
Alkene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkene (1.0 equivalent) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution to destroy any excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography if necessary.
Mechanism of m-CPBA Epoxidation
Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.
Asymmetric Dihydroxylation and Epoxidation: A Comparison of Sharpless and Jacobsen Methodologies
For the synthesis of chiral molecules, enantioselective oxidation methods are indispensable. The Sharpless asymmetric dihydroxylation and the Jacobsen epoxidation are two landmark methods for introducing chirality.
Comparative Performance Data
| Method | Substrate Type | Oxidant | Catalyst | Typical Enantiomeric Excess (ee) | Key Advantages & Disadvantages |
| Sharpless Asymmetric Dihydroxylation | Alkenes | NMO or K₃[Fe(CN)₆] | OsO₄ / Chiral Ligand (DHQ)₂PHAL or (DHQD)₂PHAL | >90% for a wide range of alkenes | Advantages: High enantioselectivity for a broad scope of alkenes; predictable stereochemistry. Disadvantages: Osmium tetroxide is highly toxic and volatile. |
| Jacobsen Epoxidation | Unfunctionalized cis-Alkenes | NaOCl or m-CPBA | Chiral Mn(salen) complex | >90% for cis-disubstituted and trisubstituted alkenes | Advantages: Effective for unfunctionalized alkenes; uses less toxic metals than osmium. Disadvantages: Generally less effective for trans- and monosubstituted alkenes.[14] |
| Sharpless Asymmetric Epoxidation | Allylic Alcohols | t-BuOOH | Ti(OiPr)₄ / Chiral Tartrate | >90% | Advantages: Highly enantioselective and predictable for allylic alcohols.[15] Disadvantages: Limited to allylic alcohols.[14] |
Mechanistic Insights and Causality of Experimental Choices
-
Sharpless Asymmetric Dihydroxylation: This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to achieve high enantioselectivity in the dihydroxylation of a wide variety of alkenes. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand. The osmium(VI) species is then re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.
-
Jacobsen Epoxidation: This method employs a chiral manganese-salen complex as the catalyst for the enantioselective epoxidation of unfunctionalized alkenes. It is particularly effective for cis-disubstituted alkenes. The active oxidant is a high-valent manganese-oxo species, which is generated from a terminal oxidant like sodium hypochlorite. The chiral salen ligand creates a sterically defined environment around the metal center, directing the oxygen transfer to one face of the alkene. A key advantage of the Jacobsen epoxidation is its applicability to simple, unfunctionalized alkenes, a substrate class for which the Sharpless asymmetric epoxidation of allylic alcohols is not suitable.[14]
Experimental Protocols and Workflow
This protocol describes the dihydroxylation of a generic alkene using a commercially available AD-mix formulation.
Materials:
-
Alkene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature, add the appropriate AD-mix (AD-mix-β for the (R,R)-diol and AD-mix-α for the (S,S)-diol).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add the alkene (1.0 equivalent) to the cold mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite and stirring for 1 hour at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation.
Greener Oxidation Alternatives: The Rise of Catalytic Aerobic Oxidations
In recent years, the principles of green chemistry have spurred the development of more environmentally benign oxidation methods. Catalytic aerobic oxidations, which utilize molecular oxygen from the air as the terminal oxidant, are at the forefront of this movement.
TEMPO-Catalyzed Aerobic Oxidation
The use of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-catalyst (often a copper or ruthenium complex) and air as the oxidant provides a highly efficient and green method for the oxidation of alcohols.[16]
Key Features:
-
Green Oxidant: Utilizes air as the terminal oxidant, with water as the only stoichiometric byproduct.
-
Catalytic: Employs a catalytic amount of TEMPO and a metal co-catalyst.
-
High Selectivity: Primary alcohols are selectively oxidized to aldehydes with no over-oxidation.
Mechanism: The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium ion by the metal co-catalyst, which is in turn oxidized by molecular oxygen. The oxoammonium ion then oxidizes the alcohol to the carbonyl compound, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol
This protocol describes a general procedure for the aerobic oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol
-
TEMPO
-
Copper(I) chloride (CuCl)
-
Bipyridine
-
Acetonitrile
-
Air or Oxygen balloon
Procedure:
-
To a round-bottom flask charged with the primary alcohol (1.0 equivalent) in acetonitrile, add TEMPO (0.01-0.05 equivalents), CuCl (0.01-0.05 equivalents), and bipyridine (0.01-0.05 equivalents).
-
Stir the mixture at room temperature under an atmosphere of air (or an oxygen balloon for faster reaction).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the aldehyde by flash column chromatography.
References
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Comparative Bioactivity of 3-Cyano-3-phenylpropanoic Acid Stereoisomers: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, the stereochemical configuration of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to profound differences in efficacy, pharmacology, and toxicology. This guide endeavors to provide a comparative analysis of the bioactivity of the stereoisomers of 3-Cyano-3-phenylpropanoic acid. However, a comprehensive review of the scientific literature reveals a significant gap in the experimental data for this specific compound and its enantiomers.
Research has been conducted on structurally related molecules, which may offer some inferential insights but do not substitute for direct experimental evidence on the target compound. For instance, studies on the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid have focused on their synthesis, and research into (R)-3-Amino-3-(3-cyanophenyl)propionic acid highlights its utility in neuroscience research due to its influence on glutamate receptors. These findings underscore the principle of stereospecificity in biologically active molecules but do not provide direct data on 3-Cyano-3-phenylpropanoic acid.
The absence of direct comparative bioactivity data for the stereoisomers of 3-Cyano-3-phenylpropanoic acid makes it impossible to construct a scientifically rigorous comparison guide at this time. Any attempt to do so would be purely speculative and would not meet the standards of scientific integrity required for such a document.
Future Directions and Hypothetical Considerations
Should experimental data become available, a comparative guide would be structured to elucidate the stereospecific interactions of the (R)- and (S)-enantiomers. The following sections outline the type of experimental data and analysis that would be necessary to build a comprehensive and authoritative guide.
Hypothetical Biological Targets and Screening
Based on its structural similarity to other biologically active compounds, including GABA analogs, the stereoisomers of 3-Cyano-3-phenylpropanoic acid could be hypothesized to interact with components of the central nervous system. A rational approach to investigating their bioactivity would involve screening against a panel of receptors and enzymes.
Potential areas of investigation would include:
-
GABA Receptor Modulation: As analogs of GABA, a primary inhibitory neurotransmitter, these compounds could potentially modulate GABA receptor activity. Comparative binding assays and functional assays on GABAA and GABAB receptor subtypes would be essential.
-
Enzyme Inhibition: The cyano group can act as a reactive center or a key binding element. Screening against a panel of enzymes, such as proteases or dehydrogenases, could reveal stereoselective inhibitory activity.
-
Ion Channel Interactions: Phenylpropanoic acid derivatives have been shown to interact with various ion channels. Electrophysiological studies could determine if the stereoisomers exhibit differential effects on sodium, potassium, or calcium channels.
Workflow for Comparative Bioactivity Assessment
A robust investigation into the comparative bioactivity would follow a structured workflow, as depicted below. This workflow represents a standard, self-validating system for characterizing novel chemical entities.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
